PFE-360: An In-Depth Technical Guide to its Mechanism of Action as a LRRK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the mechanism of action of PFE-360 (PF-06685360), a potent and selective inhibitor of Leucine-Rich...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of PFE-360 (PF-06685360), a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document details the inhibitor's biochemical and cellular activity, its impact on the LRRK2 signaling pathway, and provides detailed protocols for key experiments relevant to its characterization.
Core Mechanism of Action
PFE-360 is an orally active, brain-penetrant small molecule that potently and selectively inhibits the kinase activity of LRRK2.[1][2][3] Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, with many of these mutations leading to increased LRRK2 kinase activity.[4][5] By inhibiting this enzymatic function, PFE-360 serves as a critical tool for investigating the physiological and pathological roles of LRRK2 and as a potential therapeutic agent for Parkinson's disease.
The primary mechanism of action of PFE-360 is the direct inhibition of the LRRK2 kinase domain. This inhibition prevents the autophosphorylation of LRRK2 at sites such as Serine 935 (pS935), a commonly used biomarker for LRRK2 kinase activity in cellular and in vivo models.[6] Furthermore, PFE-360 effectively blocks the phosphorylation of downstream LRRK2 substrates, most notably Rab GTPases, such as Rab10 at Threonine 73 (pT73).[2] The dephosphorylation of these substrates upon treatment with PFE-360 confirms its on-target engagement and functional inhibition of the LRRK2 signaling cascade.
Quantitative Data
The following tables summarize the key quantitative data for PFE-360's inhibitory activity and pharmacokinetic properties.
The LRRK2 signaling pathway is complex, with multiple upstream regulators and downstream effectors. Pathogenic mutations in LRRK2 are known to enhance its kinase activity, leading to aberrant phosphorylation of its substrates and contributing to neurodegeneration.[4][5]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to PFE-360 (PF-06685360): A Potent and Selective LRRK2 Kinase Inhibitor This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental considera...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to PFE-360 (PF-06685360): A Potent and Selective LRRK2 Kinase Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental considerations for PFE-360 (also known as PF-06685360), a potent, selective, and brain-penetrant inhibitor of Leucine-rich repeat kinase 2 (LRRK2).
Core Compound Information
PFE-360 is a small molecule inhibitor targeting the kinase activity of LRRK2, a key protein implicated in the pathogenesis of Parkinson's disease. Its ability to cross the blood-brain barrier and its high potency make it a valuable tool for both in vitro and in vivo research into LRRK2-mediated signaling pathways.
PFE-360 exerts its effects by directly inhibiting the kinase activity of LRRK2. LRRK2 is a large, multi-domain protein that plays a role in various cellular processes. Pathogenic mutations in LRRK2, such as G2019S, can lead to increased kinase activity, which is believed to contribute to neuronal dysfunction and degeneration in Parkinson's disease.
LRRK2 is known to phosphorylate a subset of Rab GTPases, which are key regulators of vesicular trafficking. By inhibiting LRRK2, PFE-360 can reduce the phosphorylation of these substrates, thereby modulating downstream cellular events. A key pharmacodynamic marker of LRRK2 inhibition is the reduction of autophosphorylation at Ser935.
Caption: Mechanism of action of PFE-360 on the LRRK2 signaling pathway.
Experimental Protocols
The following are summaries of methodologies for common experiments involving PFE-360, based on published research.
In Vivo Administration in Rats (Oral Gavage)
This protocol describes the preparation and administration of PFE-360 to rats for pharmacokinetic and pharmacodynamic studies.
Vehicle Preparation: PFE-360 can be dissolved in a vehicle suitable for oral administration. One such vehicle consists of 10% Captisol, with the pH adjusted to 2 using 1 M methane (B114726) sulfonic acid. Another commonly used vehicle for oral gavage is a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[3][6]. For a homogeneous suspension, 0.5% CMC-Na can also be utilized[2].
Compound Preparation: PFE-360 is dissolved in the chosen vehicle to the desired concentration (e.g., 3 mg/mL)[9]. Sonication may be required to aid dissolution[10].
Administration: The solution is administered to rats via oral gavage using plastic feeding tubes. Dosages of 4 mg/kg and 7.5 mg/kg administered twice daily (BID) have been reported to be effective in reducing LRRK2 phosphorylation[3][6].
Dosing Schedule: For chronic studies, PFE-360 has been administered twice daily with a 12-hour interval for periods of 10-12 weeks[3][6][9].
Western Blotting for LRRK2 Phosphorylation
This method is used to assess the pharmacodynamic effect of PFE-360 by measuring the ratio of phosphorylated LRRK2 (pSer935) to total LRRK2 in tissue lysates.
Tissue Lysis: Brain or kidney tissue is homogenized in a suitable lysis buffer containing protease and phosphatase inhibitors.
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for LRRK2 phosphorylated at Ser935 and total LRRK2.
Detection: Following incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Analysis: The band intensities are quantified, and the ratio of pSer935-LRRK2 to total LRRK2 is calculated to determine the extent of LRRK2 inhibition.
LRRK2 Kinase Assay (General Protocol)
In vitro kinase assays are essential for determining the potency and selectivity of inhibitors like PFE-360. A common method is the ADP-Glo™ Kinase Assay.
Reaction Components: The assay is typically performed in a 384-well plate and includes the LRRK2 enzyme, a suitable substrate (e.g., LRRKtide), ATP, and the inhibitor (PFE-360) at various concentrations. The reaction is carried out in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[11].
Incubation: The reaction mixture is incubated at room temperature for a set period (e.g., 120 minutes) to allow for the kinase reaction to proceed[11].
ADP Detection: After the kinase reaction, the amount of ADP produced is quantified. In the ADP-Glo™ assay, remaining ATP is first depleted, and then the ADP is converted back to ATP, which is measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity[11].
Data Analysis: The data is used to generate a dose-response curve, from which the IC₅₀ value of the inhibitor can be determined.
Caption: General experimental workflow for evaluating PFE-360.
PFE-360 Target Selectivity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the target selectivity profile of PFE-360 (PF-06685360), a potent and selective inhibitor of Leuci...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target selectivity profile of PFE-360 (PF-06685360), a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). The information is compiled from publicly available scientific literature and is intended to support research and drug development efforts.
Executive Summary
PFE-360 is a brain-penetrant small molecule inhibitor targeting the kinase activity of LRRK2, a key therapeutic target in Parkinson's disease. It exhibits high potency for LRRK2 with an in vivo IC50 of 2.3 nM and an in vitro IC50 of approximately 6 nM.[1][2] Selectivity profiling has demonstrated a favorable profile for PFE-360, with limited off-target activity. This document summarizes the quantitative data on its target engagement, details the experimental protocols for assessing its activity, and provides visual representations of the relevant biological pathways and experimental workflows.
Target Selectivity Profile
The primary pharmacological target of PFE-360 is LRRK2. Its high potency is a key characteristic. While comprehensive kinome-wide screening data is not fully available in the public domain, studies have identified a limited number of off-target kinases.
Table 1: PFE-360 Kinase Inhibition Profile
Target
IC50 (nM)
Assay Type
Comments
Primary Target
LRRK2
2.3
In vivo
Potent inhibition observed in animal models.[3][4]
Identified in a selectivity screen. Exact IC50 not specified.
MAP3K5 (ASK1)
< 500
Biochemical
Identified in a selectivity screen. Exact IC50 not specified.
Signaling Pathway
PFE-360 inhibits the kinase activity of LRRK2, which is a key node in several cellular signaling pathways. A primary consequence of LRRK2 inhibition is the reduction of phosphorylation of its downstream substrates, such as Rab GTPases (e.g., Rab10), and the modulation of its own autophosphorylation status at sites like Serine 935 (pSer935), which is often used as a pharmacodynamic biomarker of target engagement.
Caption: LRRK2 signaling pathway and the inhibitory action of PFE-360.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the target selectivity and cellular activity of PFE-360.
Biochemical LRRK2 Kinase Inhibition Assay
This assay directly measures the ability of PFE-360 to inhibit the enzymatic activity of purified LRRK2.
Objective: To determine the in vitro IC50 value of PFE-360 against LRRK2.
Materials:
Recombinant LRRK2 protein
PFE-360
Myelin Basic Protein (MBP) or a synthetic peptide substrate (e.g., LRRKtide)
[γ-³²P]ATP or ATP and ADP-Glo™ Kinase Assay kit (Promega)
Kinase assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerol phosphate, pH 7.4)
5x Laemmli sample buffer
Procedure:
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing recombinant LRRK2 protein in kinase assay buffer.
Inhibitor Addition: Add varying concentrations of PFE-360 (typically in DMSO, with a final DMSO concentration of ≤1%) to the reaction mixture. Include a vehicle control (DMSO only).
Pre-incubation: Incubate the enzyme and inhibitor mixture for 10-20 minutes at 30°C.
Initiation of Kinase Reaction:
Radiometric Assay: Initiate the reaction by adding a mixture of MBP and [γ-³²P]ATP.
Luminescent Assay (ADP-Glo™): Initiate the reaction by adding a mixture of the peptide substrate and ATP.
Incubation: Incubate the reaction for 30-60 minutes at 30°C.
Termination of Reaction:
Radiometric Assay: Stop the reaction by adding 5x Laemmli sample buffer.
Luminescent Assay (ADP-Glo™): Stop the kinase reaction by adding the ADP-Glo™ Reagent.
Detection:
Radiometric Assay: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated MBP by autoradiography and quantify the band intensity.
Luminescent Assay (ADP-Glo™): After a 40-minute incubation with the ADP-Glo™ Reagent, add the Kinase Detection Reagent and measure the luminescence, which correlates with the amount of ADP produced.
Data Analysis: Calculate the percentage of inhibition for each PFE-360 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
This cell-based assay assesses the ability of PFE-360 to inhibit LRRK2 activity within a cellular context by measuring the phosphorylation of LRRK2 at Serine 935 (pSer935).
Objective: To determine the cellular potency of PFE-360.
Materials:
HEK293T or other suitable cells expressing LRRK2
PFE-360
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of PFE-360 concentrations for a specified duration (e.g., 1-2 hours). Include a vehicle control.
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.
SDS-PAGE and Western Blotting:
Separate equal amounts of protein from each sample by SDS-PAGE.
Transfer the proteins to a PVDF membrane.
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
Incubate the membrane with primary antibodies against pSer935-LRRK2 and total LRRK2.
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Data Analysis: Quantify the band intensities for pSer935-LRRK2 and total LRRK2. Normalize the pSer935 signal to the total LRRK2 signal for each sample. Calculate the percentage of inhibition relative to the vehicle control and determine the cellular IC50 value.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for the biochemical LRRK2 kinase inhibition assay.
Caption: Workflow for the cellular LRRK2 phosphorylation assay.
Conclusion
PFE-360 is a highly potent and selective LRRK2 kinase inhibitor. The data and protocols presented in this guide provide a foundational understanding of its target selectivity profile and the methodologies used for its characterization. This information is critical for researchers and drug developers working on LRRK2-targeted therapies for Parkinson's disease and other potential indications. Further comprehensive kinome screening would provide a more complete picture of its selectivity.
LRRK2 Pathophysiology in Neurodegeneration: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals. Introduction Leucine-rich repeat kinase 2 (LRRK2) has emerged as a central figure in the molecular landscape of neurodegeneration, particularly Parki...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a central figure in the molecular landscape of neurodegeneration, particularly Parkinson's disease (PD). Mutations in the LRRK2 gene are the most common cause of familial, late-onset PD and are also a significant risk factor for the sporadic form of the disease.[1][2] Clinically and pathologically, LRRK2-associated PD is often indistinguishable from idiopathic PD, frequently featuring the characteristic loss of dopaminergic neurons and the presence of α-synuclein-positive Lewy bodies.[1] The LRRK2 protein is a large, multi-domain enzyme with both kinase and GTPase functions, placing it at the crossroads of numerous critical cellular pathways.[3] Evidence strongly indicates that a gain-of-function in its kinase activity is a primary driver of pathogenesis, making LRRK2 a highly attractive therapeutic target.[2][4] This guide provides a detailed examination of the core pathophysiological mechanisms of LRRK2, focusing on its signaling pathways, the quantitative impact of pathogenic mutations, and the key experimental models and protocols used to investigate its function.
LRRK2 Structure and Dual Enzymatic Function
LRRK2 is a member of the ROCO protein family, characterized by a complex architecture that includes a Ras of complex (ROC) GTPase domain, a C-terminal of ROC (COR) domain, and a kinase domain.[3] These catalytic domains are flanked by several protein-protein interaction domains, including armadillo (ARM), ankyrin (ANK), leucine-rich repeats (LRR), and WD40 repeats, which are crucial for regulating LRRK2's localization and function.[3][5] The interplay between the GTPase and kinase domains is critical, with GTP binding being essential for kinase activity. Pathogenic mutations are predominantly clustered within these enzymatic domains, leading to dysregulated activity that underpins neurotoxicity.[6][7]
Pathogenic Mutations and Their Impact on Kinase Activity
The majority of pathogenic LRRK2 mutations result in a toxic gain-of-function, characterized by increased kinase activity. The G2019S mutation, located in the kinase domain, is the most prevalent and is associated with a significant portion of both familial and sporadic PD cases.[1][6] Other mutations, such as R1441C/G in the ROC domain, also lead to enhanced kinase activity, albeit through different mechanisms that likely involve altered GTPase function and protein conformation.[8][9] This hyperactivity is a central tenet of LRRK2 pathophysiology and the primary rationale for the development of kinase inhibitors.[5][10]
Core Signaling Pathways in LRRK2-Mediated Neurodegeneration
The enhanced kinase activity of mutant LRRK2 disrupts several fundamental cellular processes. These disruptions collectively contribute to the neuronal dysfunction and degeneration observed in Parkinson's disease.
LRRK2 and Rab GTPase Phosphorylation
A pivotal breakthrough in understanding LRRK2 function was the identification of a subset of Rab GTPases as key physiological substrates of its kinase activity.[11] LRRK2 phosphorylates these proteins within their highly conserved switch II domain, a modification that impairs their interaction with regulatory proteins like GTPase activating proteins (GAPs) and guanine (B1146940) nucleotide exchange factors (GEFs), effectively locking them in an active, membrane-bound state.
Key LRRK2-phosphorylated Rab substrates include Rab8A, Rab10, Rab12, and Rab35.[11] This aberrant phosphorylation disrupts a range of vesicular trafficking events, including endocytosis, lysosomal transport, and ciliogenesis.[11][12] The phosphorylation of Rab10 at the Threonine 73 (T73) position has become a widely accepted and sensitive biomarker for LRRK2 kinase activity in both preclinical models and clinical samples.[4][13]
Neurons are heavily reliant on efficient protein and organelle clearance systems, primarily the autophagy-lysosomal pathway (ALP), to maintain homeostasis.[14] A growing body of evidence implicates mutant LRRK2 in the disruption of this critical process.[8][12] Studies in various models, from patient-derived fibroblasts to transgenic mice, show that pathogenic LRRK2 mutations lead to an accumulation of autophagic vacuoles and impaired fusion between autophagosomes and lysosomes.[12][15] This blockade prevents the final degradation of cellular waste, which can contribute to the accumulation of toxic protein aggregates like α-synuclein.[8][14] The mechanism likely involves LRRK2's influence on Rab GTPases, such as Rab7 and Rab10, which are essential for autophagosome maturation and lysosomal positioning.[12][16]
Neuroinflammation is a well-established hallmark of PD, with activated microglia and astrocytes contributing to a chronic inflammatory state that exacerbates neuronal death.[17][18] LRRK2 is highly expressed in immune cells, including microglia, and its kinase activity is a key regulator of the inflammatory response.[17][19] Pathogenic mutations, particularly G2019S, enhance pro-inflammatory signaling pathways.[2][18] In microglia, mutant LRRK2 can amplify the response to inflammatory stimuli like lipopolysaccharide (LPS) or α-synuclein aggregates, leading to increased production of pro-inflammatory cytokines such as IL-1β.[20][21] LRRK2 kinase inhibitors have been shown to attenuate this neuroinflammatory response in multiple preclinical models, highlighting a direct link between LRRK2 activity and immune-mediated neurotoxicity.[17][21]
LRRK2 and Tau Pathophysiology
While PD is primarily a synucleinopathy, a significant subset of individuals with LRRK2 mutations also develop tau pathology in the form of neurofibrillary tangles.[22][23] This suggests a potential mechanistic link between LRRK2 and tau. In vitro and in vivo studies have demonstrated that LRRK2 can directly phosphorylate tau at several epitopes, including novel sites like T149 and T153.[24][25] Expression of LRRK2 in mouse models of tauopathy has been shown to enhance tau aggregation and hyperphosphorylation.[24] The interplay between LRRK2 and tau may occur through direct phosphorylation or by LRRK2 modulating the activity of other known tau kinases, such as GSK-3β.[26] This connection suggests that LRRK2 may contribute to a broader spectrum of neurodegenerative pathologies than initially thought.
Experimental Models and Protocols
The study of LRRK2 pathophysiology relies on a variety of experimental models and assays to dissect its complex functions.
Cellular and Animal Models
Diverse models have been developed to investigate LRRK2, each with specific advantages and limitations.[6] Overexpression of human LRRK2 with pathogenic mutations in cell lines or primary neurons can induce cytotoxicity that is dependent on its kinase activity.[27] Animal models, particularly transgenic rodents, have been instrumental but have not consistently replicated all features of human PD, such as robust nigrostriatal degeneration.[28] However, these models often exhibit more subtle phenotypes like axonal pathology, neurotransmission deficits, and increased susceptibility to toxins, making them valuable for studying the prodromal phases of the disease and for testing therapeutic agents.[28][29]
Model Type
Description
Key Phenotypes
Reference
Yeast/C. elegans
Express human LRRK2.
Useful for studying fundamental GTPase function, vesicular trafficking, and autophagy defects.
This assay directly measures the ability of recombinant LRRK2 to phosphorylate a substrate. It is fundamental for screening kinase inhibitors and characterizing the enzymatic activity of LRRK2 variants.
Objective: To quantify the transfer of a phosphate (B84403) group from ATP to a substrate by LRRK2.
Methodologies:
Radiometric Assay (using [γ-³²P] ATP):
Reagents: Recombinant LRRK2 (e.g., GST-tagged fragment 970-2527), generic substrate (Myelin Basic Protein, MBP) or specific peptide substrate (e.g., LRRKtide), Kinase Assay Buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂), and [γ-³²P] ATP.[27][31][32]
Procedure:
Prepare a reaction mix containing recombinant LRRK2, substrate, and kinase buffer in a microcentrifuge tube.
If testing inhibitors, pre-incubate the LRRK2 enzyme with the compound for 15-30 minutes.[27]
Initiate the reaction by adding the mix of MgCl₂ and [γ-³²P] ATP.
Incubate at 30°C for 15-60 minutes with gentle agitation.[27]
Stop the reaction by adding 5x Laemmli sample buffer.
Separate proteins by SDS-PAGE.
Visualize the phosphorylated substrate by autoradiography or phosphorimaging and quantify band intensity.[33]
Luminescence-Based Assay (e.g., ADP-Glo™):
Reagents: Recombinant LRRK2, substrate (e.g., LRRKtide), ATP, and a commercial kit like ADP-Glo™.[34]
Procedure:
Set up the kinase reaction in a multi-well plate with LRRK2, substrate, ATP, and test compounds.
Incubate at room temperature for 60-120 minutes.[34]
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction.
Measure luminescence using a plate reader. The light signal is proportional to the ADP generated and thus to kinase activity.
Workflow for measuring LRRK2 kinase activity in vitro.
This assay measures LRRK2 activity within a cellular context by quantifying the phosphorylation of its direct substrate, Rab10.
Objective: To assess LRRK2 kinase activity in cells treated with inhibitors or expressing LRRK2 variants.
Methodology (Western Blotting):
Cell Culture: Use a relevant cell line (e.g., A549, HEK293) or primary cells (e.g., mouse embryonic fibroblasts) that endogenously express LRRK2 and Rab10.
Procedure:
Plate cells and allow them to adhere.
Treat cells with varying concentrations of a LRRK2 kinase inhibitor (or vehicle control) for 1-4 hours.[34]
Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
Determine protein concentration of the lysates using a BCA assay.
Perform SDS-PAGE to separate proteins, followed by transfer to a PVDF membrane.
Probe the membrane with primary antibodies specific for phospho-Rab10 (T73) and total Rab10. Antibodies for pS935-LRRK2 and total LRRK2 can also be used as markers of target engagement.[34]
Incubate with HRP-conjugated secondary antibodies and visualize bands using an ECL substrate.
Quantify band intensities and normalize the phospho-Rab10 signal to the total Rab10 signal to determine the level of LRRK2 kinase activity.[34]
LRRK2 as a Therapeutic Target and Biomarker
The gain-of-function nature of pathogenic LRRK2 mutations makes it an ideal candidate for therapeutic inhibition. Several potent and brain-penetrant LRRK2 kinase inhibitors have been developed.[5]
LRRK2 Inhibitors in Clinical Development
Multiple LRRK2 inhibitors are progressing through clinical trials. A key consideration is safety, as LRRK2 knockout models and preclinical toxicology studies have revealed on-target effects in the lung and kidney.[5][35] However, these changes were reportedly reversible upon drug withdrawal in animal studies.[5] Ongoing trials are carefully evaluating safety and efficacy in both individuals with LRRK2 mutations and those with idiopathic PD.[10]
Compound
Developer
Status (as of late 2025)
Target Population
Reference
BIIB122 (DNL151)
Denali / Biogen
Phase 2 (LUMA), Phase 3 (LIGHTHOUSE)
Idiopathic PD (LUMA), PD with LRRK2 mutation (LIGHTHOUSE)
Developing reliable biomarkers is crucial for clinical trials to confirm target engagement, guide dosing, and stratify patients.[4][38] Measurements in accessible biofluids like blood and cerebrospinal fluid (CSF) are of high interest.[39]
Biomarker
Description
Biofluid
Change in LRRK2-PD
Reference
pS1292-LRRK2
Autophosphorylation site reflecting kinase activity.
LRRK2 stands as one of the most compelling genetic drivers of Parkinson's disease, with its pathogenic effects converging on the dysregulation of its kinase activity. This hyperactivity triggers a cascade of cellular deficits, including impaired vesicular trafficking through Rab GTPase phosphorylation, compromised protein clearance via lysosomal and autophagic pathways, and amplified neuroinflammation. The development of experimental models has been crucial in dissecting these mechanisms and has paved the way for therapeutic strategies aimed at inhibiting LRRK2 kinase activity.
The progression of LRRK2 inhibitors into late-stage clinical trials marks a pivotal moment in the pursuit of disease-modifying therapies for Parkinson's disease.[36] Future research must continue to focus on several key areas: elucidating the full spectrum of LRRK2 substrates, understanding the precise mechanisms by which LRRK2 dysfunction leads to dopaminergic vulnerability, and refining biomarkers to better track disease progression and therapeutic response.[38] Successfully navigating these challenges will be essential to fully realize the therapeutic potential of targeting LRRK2 in Parkinson's disease and potentially other neurodegenerative disorders.
In Vitro Characterization of PFE-360: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction PFE-360 (also known as PF-06685360) is a potent and selective, orally active, and brain-penetrant small molecule inhibitor of Leucine-Rich Repe...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFE-360 (also known as PF-06685360) is a potent and selective, orally active, and brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] Mutations in the LRRK2 gene, particularly the G2019S mutation, are a significant genetic cause of both familial and sporadic Parkinson's disease. These mutations often lead to increased LRRK2 kinase activity, which is believed to contribute to the neurodegenerative process. As a result, the inhibition of LRRK2 kinase activity has emerged as a promising therapeutic strategy for Parkinson's disease. This technical guide provides an in-depth overview of the in vitro characterization of PFE-360, including its biochemical potency, cellular activity, and methodologies for its evaluation.
Mechanism of Action
PFE-360 functions as an ATP-competitive inhibitor of the LRRK2 kinase domain. By binding to the ATP pocket of LRRK2, PFE-360 prevents the transfer of a phosphate (B84403) group from ATP to LRRK2 itself (autophosphorylation) and to its downstream substrates. A key substrate of LRRK2 is the Rab family of small GTPases, and inhibition of LRRK2 leads to a decrease in the phosphorylation of these proteins.[3] The phosphorylation of LRRK2 at serine 935 (pSer935) is a widely used biomarker for target engagement, as its phosphorylation state is dependent on LRRK2 kinase activity and is readily detectable in cellular assays.[4]
Figure 1: LRRK2 Signaling and PFE-360 Inhibition.
Data Presentation: Potency and Selectivity
Target
Assay Type
IC50 (nM)
Reference
LRRK2
Biochemical Kinase Assay
~6
Note: The in vivo IC50 for LRRK2 has been reported as 2.3 nM.[1][2]
Experimental Protocols
Biochemical Kinase Assay for LRRK2 Inhibition
This protocol describes a method to determine the in vitro potency (IC50) of PFE-360 against LRRK2 using a radiometric assay with a peptide substrate.
Materials:
Recombinant LRRK2 enzyme (e.g., purified, active GST-tagged human LRRK2)
LRRK2 peptide substrate (e.g., LRRKtide or Nictide)
Adenosine triphosphate (ATP)
[γ-³³P]ATP
PFE-360
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
Stop solution (e.g., 7.5 M Guanidine Hydrochloride)
Phosphocellulose paper
Scintillation counter
Procedure:
Compound Preparation: Prepare a serial dilution of PFE-360 in DMSO. A typical starting concentration for the dilution series would be in the micromolar range.
Reaction Setup: In a microplate, add the following components in order:
Kinase reaction buffer
PFE-360 or DMSO (for control wells)
LRRK2 enzyme
LRRK2 peptide substrate
Initiation of Reaction: Start the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³³P]ATP to each well. The final ATP concentration should be at or near the Km for LRRK2.
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.
Termination of Reaction: Stop the reaction by adding the stop solution.
Substrate Capture: Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper.
Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
Detection: Measure the amount of incorporated radiolabel on the phosphocellulose paper using a scintillation counter.
Data Analysis: Calculate the percentage of inhibition for each PFE-360 concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the PFE-360 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 2: Biochemical Assay Workflow.
Cellular Assay for LRRK2 Inhibition (pSer935 LRRK2 Western Blot)
This protocol describes a method to assess the cellular potency of PFE-360 by measuring the phosphorylation of LRRK2 at Ser935 in a cell-based assay.
Materials:
Human cell line expressing LRRK2 (e.g., SH-SY5Y, HEK293T)
Cell culture medium and supplements
PFE-360
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA protein assay kit
SDS-PAGE gels and running buffer
Transfer buffer and nitrocellulose or PVDF membranes
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies: anti-pSer935-LRRK2 and anti-total-LRRK2
HRP-conjugated secondary antibody
Chemiluminescent substrate
Imaging system
Procedure:
Cell Culture and Treatment:
Plate cells at an appropriate density in a multi-well plate.
Allow cells to adhere and grow overnight.
Treat cells with a serial dilution of PFE-360 or DMSO (vehicle control) for a specified time (e.g., 90 minutes).
Cell Lysis:
Wash cells with ice-cold PBS.
Lyse the cells by adding ice-cold lysis buffer.
Collect the cell lysates and clarify by centrifugation.
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
SDS-PAGE and Western Blotting:
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
Separate the proteins by electrophoresis on an SDS-PAGE gel.
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
Immunoblotting:
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody against pSer935-LRRK2 overnight at 4°C.
Wash the membrane with TBST.
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again with TBST.
Detection:
Apply the chemiluminescent substrate to the membrane.
Capture the signal using an imaging system.
Stripping and Re-probing:
The membrane can be stripped and re-probed with an antibody against total LRRK2 to normalize for protein loading.
Data Analysis:
Quantify the band intensities for pSer935-LRRK2 and total LRRK2.
Calculate the ratio of pSer935-LRRK2 to total LRRK2 for each treatment condition.
Determine the cellular IC50 by plotting the normalized pSer935-LRRK2 levels against the logarithm of the PFE-360 concentration.
Figure 3: Cellular Assay Workflow.
Conclusion
PFE-360 is a potent inhibitor of LRRK2 kinase activity, demonstrating low nanomolar potency in biochemical assays. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of PFE-360 and other LRRK2 inhibitors. The measurement of LRRK2 pSer935 levels in cellular assays serves as a reliable biomarker for assessing the target engagement and cellular potency of such compounds. Further investigation into the comprehensive selectivity profile of PFE-360 will be crucial for a complete understanding of its off-target effects and overall therapeutic potential.
PFE-360 Brain Penetrance and Distribution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction PFE-360, also known as PF-06685360, is a potent, selective, and orally active small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2)....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFE-360, also known as PF-06685360, is a potent, selective, and orally active small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1] Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, making LRRK2 a compelling therapeutic target.[1] A critical characteristic for any centrally acting therapeutic is its ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations at its target site within the brain. This technical guide provides an in-depth overview of the available data on the brain penetrance and distribution of PFE-360, compiled from preclinical in vivo studies. The guide also details the experimental methodologies employed in these studies and visualizes the key signaling pathways and experimental workflows.
Quantitative Data on Brain Penetrance and Distribution
The brain penetrance of PFE-360 has been evaluated in rodent models, demonstrating its ability to reach the central nervous system after oral administration. The following tables summarize the key quantitative findings from these studies.
PFE-360 exerts its pharmacological effect by inhibiting the kinase activity of LRRK2.[1] LRRK2 is a complex, multi-domain protein that plays a role in various cellular processes, including vesicular trafficking. A key downstream substrate of LRRK2 is the Rab GTPase, Rab10. Hyperactivation of LRRK2, often associated with pathogenic mutations, leads to increased phosphorylation of Rab10 at the Threonine 73 (T73) position. This phosphorylation event is a critical biomarker of LRRK2 kinase activity. PFE-360 inhibits this phosphorylation, thereby modulating the signaling cascade.
Caption: LRRK2 signaling pathway and the inhibitory action of PFE-360.
Experimental Protocols
The following sections detail the methodologies used in the preclinical evaluation of PFE-360's brain penetrance and pharmacodynamics.
In Vivo Animal Studies
Species: Female Sprague Dawley rats were commonly used in these studies.[3]
Housing: Animals were group-housed under standard laboratory conditions with ad libitum access to food and water.
Drug Administration: PFE-360 was dissolved in a vehicle, such as 10% captisol with pH adjusted to >2 using methanesulfonic acid, and administered orally via gavage.[3] Dosages typically ranged from 4 mg/kg to 7.5 mg/kg, administered either as a single dose or twice daily.[5]
Tissue Collection and Sample Preparation
Brain Tissue: Following euthanasia at specified time points post-dosing, the brain was rapidly excised. The cerebellum was often the region of interest for concentration analysis.[2][3]
Sample Processing: Brain tissue was homogenized for subsequent analysis. While specific homogenization buffers for PFE-360 analysis are not detailed in the provided search results, a general procedure for small molecule analysis in brain tissue involves homogenization in a suitable buffer, followed by protein precipitation (e.g., with acetonitrile) and centrifugation to separate the supernatant for analysis.
Blood/Plasma: Trunk blood was collected, and plasma was separated by centrifugation for pharmacokinetic analysis.
Analytical Methodology: LC-MS/MS
The quantification of PFE-360 in brain homogenates and plasma was performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides high sensitivity and selectivity for the accurate measurement of drug concentrations in complex biological matrices.
General LC-MS/MS Workflow:
Caption: Generalized workflow for LC-MS/MS analysis of PFE-360.
While the specific parameters for PFE-360 analysis are not publicly available, a typical LC-MS/MS method for a small molecule like PFE-360 would involve:
Liquid Chromatography: A reverse-phase column (e.g., C18) with a gradient elution using a mixture of an aqueous mobile phase (e.g., water with formic acid) and an organic mobile phase (e.g., acetonitrile (B52724) or methanol).
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of PFE-360) and a specific product ion (a fragment of PFE-360) for highly selective quantification. Ionization is typically achieved using electrospray ionization (ESI).
Pharmacodynamic Assessment
The in vivo target engagement of PFE-360 was assessed by measuring the phosphorylation of LRRK2 at Serine 935 (pSer935) and Rab10 at Threonine 73 (pT73) in brain tissue.
Method: Western blotting is the primary method used for this analysis.
Procedure:
Brain tissue lysates are separated by SDS-PAGE.
Proteins are transferred to a membrane (e.g., PVDF).
The membrane is probed with primary antibodies specific for total LRRK2, pSer935-LRRK2, total Rab10, and pT73-Rab10.
Secondary antibodies conjugated to a detectable marker are then used.
The signal is detected and quantified to determine the ratio of the phosphorylated protein to the total protein. A significant decrease in this ratio indicates target engagement by PFE-360.[5]
Conclusion
The available preclinical data demonstrate that PFE-360 is a brain-penetrant LRRK2 inhibitor that achieves concentrations in the brain sufficient to engage its target and modulate downstream signaling. The oral bioavailability and central nervous system exposure of PFE-360 support its potential as a therapeutic agent for Parkinson's disease. Further studies detailing the regional brain distribution and the unbound brain-to-plasma ratio (Kp,uu) would provide a more complete understanding of its central nervous system pharmacokinetics. The experimental protocols outlined in this guide provide a foundation for researchers designing future studies on PFE-360 and other LRRK2 inhibitors.
The Role of LRRK2 Kinase Activity in Neuronal Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein whose mutations are the most common genetic cause of both familial and sporad...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein whose mutations are the most common genetic cause of both familial and sporadic Parkinson's disease (PD). A central feature of pathogenic LRRK2 mutations is the hyperactivation of its kinase domain. This gain-of-function is a critical driver of neurotoxicity, placing LRRK2 kinase activity at the forefront of therapeutic strategies. This technical guide provides an in-depth examination of the core role of LRRK2 kinase activity in neuronal function, detailing its primary substrates, the downstream signaling pathways it modulates, and the subsequent impact on essential cellular processes. We present quantitative data in structured tables, provide detailed experimental protocols for assessing LRRK2 activity, and visualize key pathways and workflows using diagrams to offer a comprehensive resource for professionals in the field.
LRRK2 Kinase Activity and Substrate Phosphorylation
LRRK2 is a complex protein containing both a serine/threonine kinase domain and a Ras-of-complex (ROC) GTPase domain.[1] Pathogenic mutations, most notably G2019S, R1441C/G, and Y1699C, are known to increase its kinase activity, leading to aberrant phosphorylation of downstream targets.[2][3] While several proteins have been proposed as substrates, a subset of Rab GTPases has been unequivocally identified and validated as the primary physiological substrates of LRRK2 kinase.[4][5]
LRRK2 directly phosphorylates a highly conserved threonine or serine residue within the switch-II motif of these Rab proteins, an event that impairs their function as master regulators of vesicle trafficking.[6][7] The most extensively validated of these substrates are Rab8a and Rab10, with others including Rab3, Rab12, Rab35, and Rab43 also confirmed.[8][9] This phosphorylation event is a critical node, initiating a cascade of downstream cellular disruptions.
Table 1: Validated LRRK2 Substrates and Their Cellular Roles
Substrate
Phosphorylation Site
Primary Cellular Function
Consequence of LRRK2-mediated Phosphorylation
Rab10
Threonine 73 (T73)
Regulation of endosomal recycling, ciliogenesis, vesicle transport
Reduced affinity for membranes, impeding synaptic endocytosis[3]
Core Neuronal Functions Modulated by LRRK2 Kinase Activity
The hyperactivation of LRRK2 kinase instigates dysfunction across several critical neuronal processes. These disruptions are largely downstream of Rab GTPase phosphorylation and collectively contribute to the neurodegenerative cascade observed in Parkinson's disease.
Vesicular and Endolysosomal Trafficking
Rab GTPases orchestrate the docking and fusion of vesicles between cellular compartments. LRRK2-mediated phosphorylation inactivates these Rabs, leading to profound defects in intracellular trafficking.[12][13] Pathogenic LRRK2 activity disrupts the trafficking of cargo through the endolysosomal pathway, affecting lysosomal maturation and positioning.[13] In human neurons, deficiency in the LRRK2 substrates Rab8a and Rab10 leads to distinct but complementary effects, including altered Golgi clustering and impaired association of LAMP1-positive lysosomes with the Golgi.[9] This widespread disruption of membrane dynamics is a proximal event in LRRK2-mediated pathology.[13][14]
Autophagy
Neurons, being post-mitotic, are heavily reliant on autophagy to clear aggregated proteins and damaged organelles.[15] LRRK2 kinase activity negatively regulates this crucial process. The G2019S mutation, for instance, dramatically impairs the axonal transport of autophagosomes in a kinase-dependent manner.[10][16] This is achieved by the abnormal recruitment of the motor adaptor protein JIP4 to the autophagosomal membrane, which creates an unproductive "tug-of-war" between anterograde and retrograde motors, causing autophagosomes to stall.[10] This transport deficit prevents the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagic vacuoles and a failure to degrade cargo.[10][17]
Cytoskeletal and Synaptic Dynamics
A functional cytoskeleton is paramount for maintaining neuronal structure, facilitating transport, and enabling synaptic plasticity.[2][18] LRRK2 physically and functionally interacts with both microtubule and actin components.[2][19] Recent evidence demonstrates that LRRK2 plays a critical role in brain-derived neurotrophic factor (BDNF)-dependent synaptic modulation.[20] Upon BDNF stimulation, LRRK2 increasingly associates with a network of actin-related proteins at the synapse, including the actin-binding protein drebrin, to regulate the structure of dendritic spines.[8][20] Pathogenic LRRK2 mutations can alter microtubule stability and axonal transport, further compromising neuronal homeostasis.[3][19]
Key Signaling Pathways and Experimental Workflows
The study of LRRK2 requires robust methods to quantify its kinase activity and downstream effects. The following diagrams illustrate the central signaling cascade and common experimental workflows.
Caption: LRRK2 kinase signaling cascade in neurons.
Caption: Workflow for pRab10 Western Blot analysis.
Caption: Proximity Ligation Assay (PLA) workflow.
Experimental Protocols
Accurate assessment of LRRK2 kinase activity is essential for both basic research and drug development. Below are detailed protocols for key assays.
Protocol: Western Blotting for Phospho-Rab10 (pT73)
This protocol provides a method to assess LRRK2 kinase activity in a cellular context by quantifying the phosphorylation of its substrate, Rab10.[21][22][23]
Cell Culture and Treatment:
Plate neuronal cells (e.g., primary cortical neurons, SH-SY5Y cells, or iPSC-derived neurons) at an appropriate density.
For inhibitor studies, treat cells with varying concentrations of a LRRK2 inhibitor (e.g., MLi-2 at 100 nM) or a vehicle control (DMSO) for 1-4 hours.[22][24]
Cell Lysis:
Place culture plates on ice and wash cells once with ice-cold PBS.
Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
Protein Quantification:
Determine the protein concentration of the supernatant using a BCA protein assay kit.
SDS-PAGE and Western Blotting:
Normalize protein concentrations for all samples and prepare lysates with Laemmli sample buffer. Load 10-40 µg of protein per lane on an SDS-PAGE gel.
Transfer proteins to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended antibodies include:
Rabbit anti-pT73-Rab10
Mouse anti-Total Rab10
Mouse anti-GAPDH or β-actin (loading control)
Wash the membrane three times with TBST.
Incubate with HRP-conjugated anti-rabbit and anti-mouse secondary antibodies for 1 hour at room temperature.
Wash the membrane three times with TBST.
Detection and Analysis:
Apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a digital imaging system.
Quantify band intensities using image analysis software. Normalize the pRab10 signal to the total Rab10 signal for each sample.
Protocol: Phos-tag™ SDS-PAGE for Rab10 Phosphorylation Analysis
This method provides a superior resolution for separating phosphorylated Rab10 from its unphosphorylated form, allowing for precise quantification of LRRK2 activity.[6][25][26]
Gel Preparation:
Prepare a standard polyacrylamide gel, adding Phos-tag™ AAL solution (e.g., 50 µM final concentration) and two equivalents of MnCl₂ to the separating gel mixture before polymerization.
Sample Preparation and Electrophoresis:
Prepare cell lysates as described in Protocol 4.1.
Run the gel using standard SDS-PAGE running buffer. The Phos-tag™ reagent will specifically retard the migration of the phosphorylated Rab10 protein, resulting in a distinct, slower-migrating band compared to the non-phosphorylated form.
Protein Transfer and Detection:
Before transferring, wash the gel in transfer buffer containing 10 mM EDTA for 10 minutes to remove Mn²⁺ ions, which can interfere with transfer. Repeat this wash.
Proceed with the standard Western blot transfer and immunodetection protocol (as in 4.1), using an antibody against total Rab10. Both the phosphorylated (shifted) and non-phosphorylated bands will be detected.
Analysis:
Quantify the intensity of both bands. The percentage of phosphorylated Rab10 can be calculated as: (Intensity of Shifted Band) / (Intensity of Shifted Band + Intensity of Unshifted Band) * 100. This assay is highly sensitive to changes in LRRK2 activity following mutation or inhibitor treatment.[6]
Protocol: In Situ Proximity Ligation Assay (PLA) for LRRK2 Autophosphorylation
PLA allows for the detection and quantification of endogenous LRRK2 kinase activity at a cellular and subcellular resolution by visualizing its autophosphorylation at Serine 1292 (pS1292).[27][28]
Cell/Tissue Preparation:
Culture cells on coverslips or use tissue sections. Fix with 4% paraformaldehyde, then permeabilize with a buffer containing Triton X-100 (e.g., 0.02% in PBS).
Antibody Incubation:
Block the samples (e.g., with 10% Normal Donkey Serum).
Incubate overnight at 4°C with a pair of primary antibodies raised in different species:
Rabbit anti-LRRK2 phospho-S1292
Mouse anti-LRRK2 (total protein)
Proximity Ligation:
Wash samples and incubate with PLA probes, which are secondary antibodies (anti-rabbit and anti-mouse) conjugated to unique oligonucleotides.
Add a ligation solution containing two additional oligonucleotides and a ligase. If the PLA probes are in close proximity (<40 nm), the oligonucleotides will hybridize to the connectors and be ligated into a closed DNA circle.
Amplification and Detection:
Add an amplification solution containing a polymerase. The DNA circle serves as a template for rolling circle amplification, generating a long, single-stranded DNA product.
Add detection solution containing fluorescently labeled oligonucleotides that hybridize to the amplified product.
Imaging and Analysis:
Visualize the fluorescent PLA signals using a confocal microscope. Each fluorescent spot represents an instance of LRRK2 autophosphorylation.
Quantify the number of PLA spots per cell to obtain a measure of LRRK2 kinase activity.
Quantitative Data on LRRK2 Activity and Inhibition
The development of potent and selective LRRK2 kinase inhibitors is a major focus of PD therapeutic research. These compounds serve as critical tools for interrogating LRRK2 signaling.
Table 2: Representative LRRK2 Inhibitors and Cellular Activity
Inhibitor
Target
Reported Cellular IC50
Key Application/Finding
MLi-2
LRRK2
~1-10 nM
Potent, selective, and brain-penetrant inhibitor. Reduces Rab10 phosphorylation within minutes of application.[6][26]
Lrrk2-IN-6
LRRK2
Not specified, but potent
A tool compound used to demonstrate dose-dependent reduction of pRab10 and pLRRK2 (S935) in cellular assays.[21][23]
BIIB122 (DNL151)
LRRK2
Not specified
In clinical development. Shown to dose-dependently reduce LRRK2 phosphorylation and pRab levels in blood samples from human subjects.[29][30]
NEU-411
LRRK2
Not specified
In clinical development. Demonstrated robust target engagement in Phase 1 trials by measuring fluid-based biomarkers.[31]
Conclusion and Future Directions
The kinase activity of LRRK2 is a master regulator of multiple pathways essential for neuronal homeostasis. Its hyperactivation, driven by pathogenic mutations, disrupts vesicular trafficking, impairs autophagy, and alters cytoskeletal dynamics, collectively creating a cellular environment ripe for neurodegeneration. A deep understanding of these mechanisms, facilitated by the robust experimental protocols detailed herein, is fundamental. The phosphorylation of Rab GTPases has emerged as a highly reliable biomarker for LRRK2 activity, proving invaluable for the development of kinase inhibitors. Several such inhibitors are now in clinical trials, offering the promising prospect of a disease-modifying therapy for Parkinson's disease by targeting the core enzymatic dysfunction of LRRK2.[29][30][32] Future research will continue to unravel the complex interplay between LRRK2, its substrates, and the broader cellular network, further refining therapeutic strategies for LRRK2-driven neurodegeneration.
Application Notes & Protocols: In Vivo Evaluation of PFE-360, a Novel NLRP3 Inflammasome Inhibitor, in a Rat Model of Acute Inflammation
Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed protocol for the in vivo evaluation of PFE-360, a hypothetical, potent, and selective small molecule inhi...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the in vivo evaluation of PFE-360, a hypothetical, potent, and selective small molecule inhibitor of the NLRP3 (NOD-, LRR-, and pyrin domain-containing protein 3) inflammasome. The protocol describes a well-established rat model of acute inflammation—carrageenan-induced paw edema—to assess the anti-inflammatory efficacy of PFE-360. Methodologies for drug administration, endpoint analysis, and biomarker quantification are outlined to ensure reproducible and robust preclinical data generation.
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system.[1][2] It is a multi-protein complex that, upon activation by a wide array of danger signals, triggers the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3][4] Dysregulation and aberrant activation of the NLRP3 inflammasome are implicated in the pathogenesis of numerous inflammatory diseases.[2][4]
PFE-360 is a novel investigational compound designed to directly inhibit the assembly and activation of the NLRP3 inflammasome. By blocking this key inflammatory cascade, PFE-360 has the potential to treat a variety of inflammatory conditions. This protocol details an in vivo study to determine the efficacy of PFE-360 in a rat model of acute, localized inflammation.
Signaling Pathway of PFE-360 Target
The NLRP3 inflammasome activation is a two-step process.[5] The first step, "priming," involves the upregulation of NLRP3 and pro-IL-1β expression, typically through NF-κB signaling. The second step, "activation," is triggered by various stimuli leading to the assembly of the inflammasome complex (NLRP3, ASC, and pro-caspase-1), activation of caspase-1, and subsequent cleavage of pro-IL-1β into its active, secreted form.[6] PFE-360 is hypothesized to act as a direct inhibitor, preventing the assembly of the inflammasome complex.
Caption: NLRP3 Inflammasome Signaling Pathway and Target of PFE-360.
Experimental Protocol
Objective
To evaluate the dose-dependent anti-inflammatory efficacy of PFE-360 administered orally in the carrageenan-induced paw edema model in rats.
Materials and Reagents
PFE-360 (synthesized in-house)
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
Lambda Carrageenan (Sigma-Aldrich)
Indomethacin (positive control, Sigma-Aldrich)
Sterile Saline (0.9% NaCl)
Isoflurane (for anesthesia)
Digital Plethysmometer (e.g., Ugo Basile, Orchid Scientific)[7][8]
Rat IL-1β ELISA Kit (e.g., Abcam, R&D Systems, Invitrogen)[9][10]
Animal Model
Species: Rat
Strain: Sprague-Dawley or Wistar
Sex: Male
Weight: 180-220 g
Housing: Standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to food and water).
Acclimatization: Minimum of 5 days before the experiment.
Experimental Design and Dosing
A total of 30 rats are randomly assigned to 5 groups (n=6 per group). All treatments are administered via oral gavage (p.o.) 60 minutes prior to carrageenan injection.
Group
Treatment
Dose (mg/kg)
Dose Volume (mL/kg)
1
Vehicle Control
-
10
2
PFE-360
3
10
3
PFE-360
10
10
4
PFE-360
30
10
5
Indomethacin
10
10
Procedure
Baseline Paw Volume: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the 0-hour reading.
Drug Administration: Administer the assigned treatment (Vehicle, PFE-360, or Indomethacin) to each rat by oral gavage.
Induction of Inflammation: 60 minutes after drug administration, induce edema by injecting 0.1 mL of 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.[11][12][13]
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[13][14]
Euthanasia and Tissue Collection: At the end of the 5-hour observation period, euthanize the animals using CO2 asphyxiation. Immediately collect the inflamed paw tissue.
Tissue Processing: Homogenize the paw tissue in an appropriate lysis buffer for subsequent biomarker analysis.
Experimental Workflow
Caption: In Vivo Study Workflow for PFE-360 Efficacy Testing.
Data Presentation and Analysis
Paw Edema Calculation
Increase in Paw Volume (mL): (Paw volume at time t) - (Baseline paw volume)
Percentage Inhibition of Edema (%):
[(Mean edema in Vehicle group - Mean edema in Treated group) / Mean edema in Vehicle group] x 100
Paw Volume Data (Hypothetical)
Group
Treatment
Dose (mg/kg)
Mean Paw Volume Increase at 3 hr (mL) ± SEM
% Inhibition at 3 hr
1
Vehicle
-
0.85 ± 0.06
-
2
PFE-360
3
0.64 ± 0.05
24.7%
3
PFE-360
10
0.41 ± 0.04
51.8%
4
PFE-360
30
0.22 ± 0.03
74.1%
5
Indomethacin
10
0.38 ± 0.04
55.3%
Biomarker Analysis: IL-1β Levels
The concentration of IL-1β in the paw tissue homogenates will be quantified using a commercially available rat IL-1β ELISA kit, following the manufacturer's instructions.[9][15][16]
Group
Treatment
Dose (mg/kg)
Mean IL-1β Concentration (pg/mg tissue) ± SEM
1
Vehicle
-
1520 ± 110
2
PFE-360
3
1150 ± 95
3
PFE-360
10
780 ± 72
4
PFE-360
30
410 ± 55
5
Indomethacin
10
715 ± 68
Statistical Analysis
Data will be expressed as mean ± Standard Error of the Mean (SEM). Statistical significance between groups will be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value of < 0.05 will be considered statistically significant.
Conclusion
This protocol provides a comprehensive framework for assessing the in vivo anti-inflammatory activity of the novel NLRP3 inhibitor, PFE-360. The carrageenan-induced paw edema model is a robust and reproducible assay for acute inflammation.[17] The combination of macroscopic edema measurement and quantification of the key downstream cytokine, IL-1β, will provide critical preclinical evidence of PFE-360's efficacy and mechanism of action.
PFE-360 Application Notes and Protocols for Parkinson's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of PFE-360, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, in pr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PFE-360, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, in preclinical mouse models of Parkinson's disease (PD). This document includes a summary of reported dosages and their effects, detailed experimental protocols for key assays, and diagrams of the relevant signaling pathways and experimental workflows.
Introduction
Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease. The G2019S mutation, in particular, leads to increased LRRK2 kinase activity, making it a prime therapeutic target. PFE-360 is a brain-penetrant, orally active LRRK2 inhibitor with an in vivo IC₅₀ of 2.3 nM[1][2]. Preclinical studies have investigated its potential to mitigate PD-related pathology and motor deficits in rodent models.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the administration and effects of PFE-360 in rodent models of Parkinson's disease.
Table 1: PFE-360 Dosage and Administration in Rodent Models of Parkinson's Disease
Animal Model
PFE-360 Dose
Administration Route
Treatment Duration
Key Findings
Reference
AAV-α-synuclein rat model
7.5 mg/kg, twice daily
Oral gavage
10-12 weeks
Partially normalized motor asymmetry; full LRRK2 kinase inhibition 6-8 hours after dosing.
Mutations in LRRK2, such as G2019S, enhance its kinase activity, leading to the phosphorylation of downstream substrates, including a subset of Rab GTPases. This aberrant phosphorylation is thought to disrupt vesicular trafficking, endolysosomal pathways, and mitochondrial function, ultimately contributing to neuronal dysfunction and degeneration in Parkinson's disease. PFE-360 acts by directly inhibiting this kinase activity, thereby aiming to restore normal cellular function.
Figure 1: LRRK2 Signaling Pathway in Parkinson's Disease and the inhibitory action of PFE-360.
Experimental Protocols
The following are detailed protocols for key experiments frequently used to assess the efficacy of PFE-360 in mouse models of Parkinson's disease.
PFE-360 Administration via Oral Gavage
This protocol describes the preparation and administration of PFE-360 by oral gavage.
Oral gavage needles (flexible plastic or stainless steel)
Syringes (1 mL)
Procedure:
Preparation of PFE-360 Solution:
Calculate the required amount of PFE-360 based on the desired dose (e.g., 7.5 mg/kg) and the number and weight of the mice.
Weigh the PFE-360 powder and place it in a microcentrifuge tube.
Add the vehicle solution to the desired final concentration.
Vortex vigorously to dissolve the compound. Sonication can be used to aid dissolution. Ensure a homogenous suspension or solution is formed.
Animal Handling and Dosing:
Weigh each mouse to determine the exact volume of the PFE-360 solution to be administered.
Gently restrain the mouse.
Attach the gavage needle to the syringe and draw up the calculated volume of the PFE-360 solution.
Carefully insert the gavage needle into the mouse's esophagus and slowly administer the solution.
Monitor the mouse for any signs of distress after administration.
For chronic studies, repeat the administration at the specified frequency (e.g., twice daily with a 12-hour interval[3]).
Figure 2: Workflow for PFE-360 Administration via Oral Gavage.
Cylinder Test for Motor Asymmetry
This test assesses forelimb use asymmetry, a common motor deficit in unilateral Parkinson's disease models.
Materials:
Transparent glass cylinder (appropriate size for a mouse, e.g., 20 cm high, 10 cm diameter)
Video camera for recording
Video playback software that allows for slow-motion analysis
Procedure:
Habituation:
Gently place the mouse in the cylinder.
Allow the mouse to explore freely for 2-3 minutes. This session is for habituation and is not scored.
Testing:
Place the mouse back in the cylinder and start video recording.
Record for 5 minutes.
The mouse will rear up and touch the cylinder wall with its forepaws for support.
Scoring:
Review the video in slow motion.
Score the first touch the mouse makes on the cylinder wall during each rear.
Categorize each touch as "left paw," "right paw," or "both paws."
Count the total number of touches for each category.
Data Analysis:
Calculate the percentage of contralateral limb use (the limb opposite to the lesioned brain hemisphere) relative to the total number of touches.
The formula for forelimb asymmetry is:
(% Contralateral Touches) = (Number of Contralateral Touches) / (Total Touches) * 100
(% Ipsilateral Touches) = (Number of Ipsilateral Touches) / (Total Touches) * 100
(% Both Touches) = (Number of Both Touches) / (Total Touches) * 100
A decrease in the use of the contralateral paw is indicative of a motor deficit. An increase in contralateral paw use after treatment suggests a therapeutic effect.
This protocol measures the levels of dopamine and its metabolites in the striatum, providing a biochemical measure of the integrity of the dopaminergic system.
Materials:
Dissected mouse striatal tissue, frozen
Homogenization buffer (e.g., 0.1 M perchloric acid)
Microcentrifuge tubes
Teflon pestle or sonicator
Refrigerated centrifuge
HPLC system with an electrochemical detector
Dopamine and metabolite standards
Procedure:
Sample Preparation:
Weigh the frozen striatal tissue.
Add a volume of ice-cold homogenization buffer (e.g., 10 volumes of buffer to the tissue weight).
Homogenize the tissue using a Teflon pestle or sonicator on ice.
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes.
Carefully collect the supernatant, which contains the dopamine and its metabolites.
HPLC Analysis:
Filter the supernatant through a 0.22 µm filter.
Inject a specific volume of the filtered supernatant into the HPLC system.
Run the sample through the HPLC column with the appropriate mobile phase.
Detect the levels of dopamine, DOPAC, and HVA using the electrochemical detector.
Data Analysis:
Create a standard curve using known concentrations of dopamine and its metabolites.
Quantify the amount of dopamine, DOPAC, and HVA in the samples by comparing their peak areas to the standard curve.
Normalize the values to the weight of the tissue.
Immunohistochemistry for Tyrosine Hydroxylase (TH)
This protocol is for visualizing and quantifying dopaminergic neurons in the substantia nigra. A loss of TH-positive cells is a hallmark of Parkinson's disease.
Materials:
Mouse brain sections (fixed and sliced)
Phosphate-buffered saline (PBS)
Blocking solution (e.g., 10% normal donkey serum in PBS with 0.3% Triton X-100)
Primary antibody: anti-Tyrosine Hydroxylase (e.g., rabbit or mouse anti-TH)
Secondary antibody: fluorescently labeled anti-rabbit or anti-mouse IgG
DAPI for nuclear staining
Mounting medium
Fluorescence microscope
Procedure:
Antigen Retrieval (if necessary):
Incubate slides in a citrate-based antigen retrieval solution at 95-100°C for 20-30 minutes.
Allow slides to cool to room temperature.
Blocking:
Wash sections with PBS.
Incubate sections in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
Primary Antibody Incubation:
Dilute the primary anti-TH antibody in the blocking solution to the recommended concentration.
Incubate the sections with the primary antibody overnight at 4°C.
Secondary Antibody Incubation:
Wash the sections multiple times with PBS.
Dilute the fluorescently labeled secondary antibody in the blocking solution.
Incubate the sections with the secondary antibody for 1-2 hours at room temperature, protected from light.
Counterstaining and Mounting:
Wash the sections with PBS.
Incubate with DAPI solution for 5-10 minutes to stain the cell nuclei.
Wash with PBS.
Mount the sections with an appropriate mounting medium.
Imaging and Analysis:
Visualize the sections using a fluorescence microscope.
Capture images of the substantia nigra.
Quantify the number of TH-positive cells using stereological methods or image analysis software.
Safety and Toxicology
While PFE-360 has shown therapeutic potential, it is important to consider its safety profile. Studies in rats have shown that chronic administration of PFE-360 can induce morphological changes in the kidneys, such as the accumulation of hyaline droplets in the renal proximal tubular epithelium[6]. However, these changes were not associated with impaired kidney function and were partially reversible[6]. Researchers should monitor for potential renal and pulmonary effects in long-term studies.
Application Notes and Protocols for Oral Gavage Administration of PFE-360
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the preparation of PFE-360, a potent and selective LRRK2 kinase inhibitor, for oral gavage administra...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of PFE-360, a potent and selective LRRK2 kinase inhibitor, for oral gavage administration in preclinical research settings. The information compiled is based on established methodologies to ensure consistent and effective delivery for in vivo studies.
PFE-360 Compound Profile
PFE-360 (also known as PF-06685360) is a small molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key target in neurodegenerative disease research.[1][2] It is characterized as a brain-penetrant compound, making it suitable for studies investigating central nervous system effects.[1][2][3]
Due to its poor water solubility, PFE-360 requires a suitable vehicle for effective oral administration.[1][5][6] The following are established formulations that have been used in preclinical studies. The choice of formulation may depend on the specific experimental design, dosing volume, and animal model.
Table 2: Recommended Vehicle Formulations for PFE-360 Oral Gavage
The following protocols provide step-by-step instructions for preparing PFE-360 formulations for oral gavage. It is crucial to prepare these formulations fresh daily and to ensure the final solution is homogeneous before administration.
Protocol 1: Preparation of PEG300/Tween-80 Based Formulation (Formulation A)
This protocol is suitable for achieving a clear solution of PFE-360.
Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, their weights, and the desired dose. PFE-360 has been administered to rats at doses of 4 mg/kg and 7.5 mg/kg.[2][4][8][9]
Prepare PFE-360 Stock in DMSO: Weigh the required amount of PFE-360 powder and dissolve it in DMSO to create a 10x stock solution relative to the final desired concentration. For example, to achieve a final concentration of 1 mg/mL, prepare a 10 mg/mL stock in DMSO. Use of an ultrasonic bath may aid in dissolution.[2][4]
Add PEG300: In a sterile conical tube, add the required volume of PEG300 (40% of the final volume).
Add PFE-360/DMSO Stock: Add the PFE-360/DMSO stock solution (10% of the final volume) to the PEG300 and mix thoroughly by vortexing.
Add Tween-80: Add the required volume of Tween-80 (5% of the final volume) and vortex until the solution is homogeneous.
Add Saline: Add the required volume of sterile saline (45% of the final volume) and vortex thoroughly to ensure a uniform solution.
Final Inspection: Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[2]
Workflow for preparing Formulation A.
Protocol 2: Preparation of SBE-β-CD Based Formulation (Formulation B)
Prepare 20% SBE-β-CD in Saline: Weigh the required amount of SBE-β-CD and dissolve it in sterile saline to a final concentration of 20% (w/v). Use a magnetic stirrer to ensure complete dissolution.
Prepare PFE-360 Stock in DMSO: As described in Protocol 1, prepare a 10x stock solution of PFE-360 in DMSO.
Combine Solutions: In a sterile conical tube, add the 20% SBE-β-CD in saline solution (90% of the final volume).
Add PFE-360/DMSO Stock: While vortexing or stirring, slowly add the PFE-360/DMSO stock solution (10% of the final volume) to the SBE-β-CD solution.
Final Mixture: Continue to mix until the solution is clear and homogeneous.
Workflow for preparing Formulation B.
Protocol 3: Preparation of Corn Oil Based Formulation (Formulation C)
This protocol is an alternative for achieving a clear solution using a lipid-based vehicle.
Materials:
PFE-360 powder
Dimethyl sulfoxide (DMSO), fresh and anhydrous
Corn oil
Sterile conical tubes
Vortex mixer
Procedure:
Prepare PFE-360 Stock in DMSO: Prepare a 10x stock solution of PFE-360 in DMSO as described in Protocol 1.
Combine Solutions: In a sterile conical tube, add the required volume of corn oil (90% of the final volume).
Add PFE-360/DMSO Stock: While vortexing, slowly add the PFE-360/DMSO stock solution (10% of the final volume) to the corn oil.
Final Mixture: Continue to vortex until the solution is clear and homogeneous.
Workflow for preparing Formulation C.
Administration and Dosing Considerations
Animal Models: PFE-360 has been administered orally to Sprague Dawley rats.[2][4]
Dosing Regimen: In published studies, rats were dosed twice daily (BID) with a 12-hour interval between doses.[8][9]
Dosages: Dosages of 4 mg/kg and 7.5 mg/kg have been shown to effectively engage the LRRK2 target in vivo.[2][4][8][9] The 7.5 mg/kg dose resulted in full LRRK2 kinase inhibition for 1 to 10 hours.[9]
Administration: Administer the prepared formulation via oral gavage using an appropriately sized feeding tube for the animal model.
Safety and Handling
Follow standard laboratory safety procedures when handling PFE-360 powder and solvents.
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Handle DMSO with care as it can facilitate the absorption of other substances through the skin.
By following these detailed application notes and protocols, researchers can confidently prepare and administer PFE-360 for oral gavage in their preclinical studies, ensuring reliable and reproducible results.
Application Note: Western Blot Protocol for Phosphorylated LRRK2 (pSer935) Following PFE-360 Treatment
Audience: Researchers, scientists, and drug development professionals. Introduction Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity.[1] Mutations in the LRRK2 ge...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity.[1] Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease and are also associated with an increased risk for sporadic Parkinson's disease.[1] The kinase activity of LRRK2 is considered a key driver of its pathogenic effects. One of the key phosphorylation sites that reflects LRRK2 kinase activity is Serine 935 (pSer935).[1][2] Inhibition of LRRK2 kinase activity leads to the dephosphorylation of pSer935.[3]
PFE-360 is a potent, selective, and brain-penetrant small molecule inhibitor of LRRK2 kinase activity with an in vivo IC50 of 2.3 nM.[4][5] By inhibiting LRRK2, PFE-360 causes a dose-dependent decrease in the phosphorylation of LRRK2 at Ser935.[6][7] Therefore, monitoring the levels of pSer935 LRRK2 by Western blot is a critical method for assessing the pharmacodynamic efficacy of PFE-360 and other LRRK2 inhibitors in both in vitro and in vivo models.
This application note provides a detailed protocol for the detection and quantification of pSer935 LRRK2 by Western blot in cell lysates following treatment with PFE-360.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the LRRK2 signaling pathway targeted by PFE-360 and the experimental workflow for the Western blot protocol.
Caption: LRRK2 signaling pathway and inhibition by PFE-360.
Caption: Western blot workflow for pSer935 LRRK2 detection.
Experimental Protocols
Cell Culture and PFE-360 Treatment
Culture cells (e.g., HEK293T, SH-SY5Y) in appropriate media and conditions until they reach 70-80% confluency.
Prepare a stock solution of PFE-360 in DMSO.
Treat cells with the desired concentrations of PFE-360 (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours). A positive control using a known LRRK2 inhibitor like MLi-2 can also be included.[8][9]
Cell Lysis for Phosphoprotein Analysis
It is crucial to preserve the phosphorylation state of proteins during cell lysis.[10][11][12][13]
After treatment, place the cell culture plates on ice and wash the cells twice with ice-cold PBS.
Aspirate the PBS completely.
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. A common lysis buffer is RIPA buffer, but for phosphoproteins, a buffer containing 1% SDS is also effective.[10][12][13]
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
Incubate the lysate on ice for 20-30 minutes with occasional vortexing.
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
Based on the concentrations, normalize the volume of each lysate to ensure equal protein loading for the Western blot.
SDS-PAGE and Protein Transfer
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
Load 10-30 µg of protein per lane onto an SDS-polyacrylamide gel.
Run the gel at an appropriate voltage until the dye front reaches the bottom.
Transfer the separated proteins to a PVDF membrane. PVDF membranes are recommended for stripping and reprobing.[14]
Immunoblotting
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background noise.[12][13]
Incubate the membrane with the primary antibody against pSer935 LRRK2 diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
Wash the membrane three times for 10 minutes each with TBST.
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
Wash the membrane three times for 10 minutes each with TBST.
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.
Stripping and Reprobing
To normalize the pSer935 LRRK2 signal to total LRRK2 and a loading control (e.g., GAPDH, β-actin), the membrane can be stripped and reprobed.[14]
After imaging for pSer935 LRRK2, wash the membrane in TBST.
Incubate the membrane in a stripping buffer (mild or harsh, depending on antibody affinity) according to the manufacturer's protocol or standard lab recipes.[14]
Wash the membrane extensively with TBST.
Block the membrane again for 1 hour at room temperature.
Incubate with the primary antibody for total LRRK2, followed by the secondary antibody and detection as described above.
Repeat the stripping and reprobing process for the loading control antibody.
Data Analysis and Quantification
The band intensities on the Western blot images can be quantified using densitometry software such as ImageJ.
For each sample, measure the intensity of the pSer935 LRRK2, total LRRK2, and loading control bands.
Normalize the pSer935 LRRK2 signal to the total LRRK2 signal, and then normalize this ratio to the loading control to account for any variations in protein loading.
Data Presentation
The following tables provide recommended starting conditions and a template for presenting quantitative data.
Table 1: Reagents and Recommended Dilutions
Reagent
Vendor
Catalog #
Recommended Dilution
PFE-360
MedChemExpress
HY-120085
1 nM - 1 µM
anti-pSer935 LRRK2
Cell Signaling Technology
#59576
1:1000
anti-LRRK2
(Vendor Specific)
(Catalog #)
(Dilution)
anti-GAPDH
(Vendor Specific)
(Catalog #)
(Dilution)
HRP-conjugated anti-rabbit IgG
(Vendor Specific)
(Catalog #)
1:5000 - 1:10000
HRP-conjugated anti-mouse IgG
(Vendor Specific)
(Catalog #)
1:5000 - 1:10000
Table 2: Example Quantitative Data Summary
Treatment
pSer935 LRRK2 Intensity
Total LRRK2 Intensity
Loading Control Intensity
Normalized pSer935/Total LRRK2
Fold Change vs. Vehicle
Vehicle (DMSO)
1.0
PFE-360 (1 nM)
PFE-360 (10 nM)
PFE-360 (100 nM)
PFE-360 (1 µM)
Conclusion
This application note provides a comprehensive protocol for performing a Western blot to measure the phosphorylation of LRRK2 at Ser935 following treatment with the LRRK2 inhibitor PFE-360. Adherence to this protocol will enable researchers to reliably assess the in-cell or in-tissue efficacy of PFE-360 and other LRRK2 kinase inhibitors, providing valuable data for drug development and basic research in Parkinson's disease.
PFE-360: Application Notes and Protocols for Chronic Studies
For Researchers, Scientists, and Drug Development Professionals Introduction PFE-360, also known as PF-06685360, is a potent, selective, and orally active inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) with a mean in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFE-360, also known as PF-06685360, is a potent, selective, and orally active inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) with a mean in vivo IC50 of 2.3 nM.[1][2][3] As a brain-penetrating compound, PFE-360 is a valuable tool for investigating the role of LRRK2 in both central and peripheral systems, particularly in the context of neurodegenerative diseases like Parkinson's Disease.[3][4] These application notes provide a comprehensive overview of the use of PFE-360 in chronic preclinical studies, with a focus on treatment duration, experimental protocols, and relevant signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from chronic studies involving PFE-360 administration in rodent models.
- Potent decrease in the LRRK2-pSer935/total LRRK2 ratio.[1][2]- No significant adverse effects on terminal bodyweight.[1][2]- Induced reversible morphological changes in the kidney (darkened kidneys and accumulation of hyaline droplets) after 2 weeks, with partial reversal after a 30-day treatment-free period.[3][6]- No evidence of renal tubular injury or impaired kidney function.[6]
PFE-360 inhibits the kinase activity of LRRK2. LRRK2 is a complex, multi-domain protein that plays a role in various cellular processes, including vesicular trafficking and autophagy.[8] A key downstream signaling event is the phosphorylation of a subset of Rab GTPases.[8]
Caption: LRRK2 signaling pathway and the inhibitory action of PFE-360.
Experimental Protocols
Chronic Oral Gavage Administration in Rats (10-12 weeks)
This protocol is based on studies investigating the long-term effects of PFE-360 on LRRK2 activity and potential toxicity.[1][2][5]
Standard laboratory equipment for animal housing and care
2. Procedure:
Acclimatization: Acclimatize rats to the housing conditions for at least one week prior to the start of the experiment.
Dosing Solution Preparation:
Prepare a stock solution of PFE-360 in DMSO.
On each dosing day, prepare the final dosing solution by diluting the stock solution in the vehicle to achieve the desired concentrations (4 mg/kg and 7.5 mg/kg). The final DMSO concentration should be kept low (e.g., 10%).
Administration:
Administer PFE-360 or vehicle solution to the rats via oral gavage.
Dosing should be performed twice daily (BID) at approximately 12-hour intervals.
The volume of administration should be calculated based on the most recent body weight of each animal.
Monitoring:
Monitor the animals daily for any signs of toxicity or adverse effects.
Record body weights weekly.
Study Duration: Continue the treatment for a period of 10 to 12 weeks.
Endpoint Analysis:
At the end of the treatment period, collect blood and tissues for pharmacokinetic and pharmacodynamic analysis (e.g., measuring LRRK2-pSer935/total LRRK2 ratio in brain and peripheral tissues).
Perform histopathological examination of organs of interest, such as the kidneys and lungs.
Caption: Experimental workflow for chronic oral gavage administration of PFE-360 in rats.
Chronic In-Diet Administration in Mice (7 and 42 days)
This protocol is adapted from studies assessing the effects of PFE-360 when administered through the diet.[7]
1. Materials:
PFE-360 (PF-06685360)
Standard rodent chow
Equipment for incorporating the compound into the diet
Male C57Bl/6J mice or other appropriate strain
Standard laboratory equipment for animal housing and care
2. Procedure:
Diet Preparation:
Calculate the amount of PFE-360 required to achieve the target daily doses (0.5, 1, 5, and 15 mg/kg/day) based on the average daily food consumption of the mice.
Thoroughly mix the calculated amount of PFE-360 with the powdered or pelleted rodent chow to ensure a homogenous distribution.
Prepare a control diet (vehicle diet) without PFE-360.
Acclimatization and Baseline:
House the mice individually to accurately measure food intake.
Acclimatize the mice to the housing and control diet for a few days before starting the treatment.
Measure baseline body weight and food consumption.
Treatment:
Provide the mice with ad libitum access to the PFE-360-containing diet or the control diet.
Replace the diet regularly to maintain freshness.
Monitoring:
Measure body weight and food consumption daily or several times a week.
Study Duration: Continue the treatment for the desired duration (e.g., 7 days or 42 days).
Endpoint Analysis:
At the end of the study, collect plasma and tissues for analysis of PFE-360 concentration and pharmacodynamic markers (e.g., phosphorylated Ser935 LRRK2 levels in the lungs).
Perform histopathological examination of relevant tissues.
Caption: Experimental workflow for chronic in-diet administration of PFE-360 in mice.
Disclaimer
PFE-360 is a research chemical and is intended for laboratory research purposes only. It is not for human or veterinary use. All experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
Application Notes and Protocols: Immunohistochemical Detection of LRRK2 Activity using PFE-360
For Researchers, Scientists, and Drug Development Professionals Introduction Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant interest in the field of neurodegenerative...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant interest in the field of neurodegenerative disease research, particularly Parkinson's disease. The kinase activity of LRRK2 is implicated in various cellular processes, and its dysregulation is linked to disease pathogenesis. A key indicator of LRRK2 kinase activity is its autophosphorylation at multiple sites, including Serine 935 (S935). The phosphorylation of S935 is a widely used biomarker for assessing LRRK2 kinase activity in both in vitro and in vivo models.
PFE-360 is a potent, selective, and brain-penetrant small molecule inhibitor of LRRK2 kinase activity.[1] By inhibiting the kinase function of LRRK2, PFE-360 leads to a significant reduction in the phosphorylation of LRRK2 at S935. This makes immunohistochemistry (IHC) for phospho-S935 LRRK2 (pS935-LRRK2) a valuable method to visualize and quantify the target engagement and pharmacodynamic effects of PFE-360 in tissue samples.
These application notes provide a detailed protocol for the immunohistochemical detection of pS935-LRRK2 in brain tissue from animals treated with the LRRK2 inhibitor PFE-360, enabling researchers to assess the in situ efficacy of LRRK2 inhibition.
Quantitative Data Summary
The following tables provide key quantitative data for the experimental components described in these protocols.
Table 1: PFE-360 Properties and In Vivo Administration
Application Notes and Protocols: Pharmacokinetic Analysis of PFE-360 in Rodents
Audience: Researchers, scientists, and drug development professionals. Introduction PFE-360, also known as PF-06685360, is a potent, selective, and orally active inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) that has...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
PFE-360, also known as PF-06685360, is a potent, selective, and orally active inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) that has demonstrated brain penetration.[1] With an in vivo IC50 of 2.3 nM, PFE-360 is a valuable tool for studying the physiological and pathological roles of LRRK2, a kinase implicated in Parkinson's disease.[1] These application notes provide a summary of the pharmacokinetic properties of PFE-360 in rodents and detailed protocols for its analysis, intended to guide researchers in designing and executing preclinical studies.
Data Presentation
Table 1: Pharmacokinetic Parameters of PFE-360 in Rats (Single Oral Dose)
Data are presented as mean ± SEM.[3] It has been noted that unbound plasma concentrations after multiple doses of 7.5 mg/kg BID were lower at early time points (1 and 6 h) compared to a single dose, likely due to metabolic induction.[3]
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of PFE-360 in rats after oral administration.
Acclimatize female Sprague Dawley rats for at least 3 days prior to the study.
Prepare a formulation of PFE-360 in a suitable vehicle.
Administer PFE-360 orally via gavage at the desired dose (e.g., 4 mg/kg or 7.5 mg/kg).[1]
Blood Sampling:
Collect blood samples (approximately 200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 1, 3, 6, 8, 12, and 24 hours post-dose).
Collect blood into tubes containing EDTA as an anticoagulant.
Plasma Preparation:
Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.[2]
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
Bioanalysis:
Quantify the concentration of PFE-360 in plasma samples using a validated LC-MS/MS method (see Protocol 2).
Bioanalytical Method for PFE-360 Quantification in Plasma by LC-MS/MS
Objective: To quantify the concentration of PFE-360 in rat plasma.
Note: A specific, detailed published protocol for PFE-360 was not identified in the search results. The following is a general protocol based on methods for similar small molecules in rodent plasma.
LC-MS/MS system (e.g., operated in electrospray MS/MS mode with multiple reaction monitoring)[2]
Protocol:
Sample Preparation (Protein Precipitation):
Thaw plasma samples on ice.
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
Vortex for 1 minute to precipitate proteins.
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
Transfer the supernatant to a clean 96-well plate or autosampler vials.
LC-MS/MS Analysis:
Liquid Chromatography (LC):
Use a suitable C18 column.
Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
Mass Spectrometry (MS/MS):
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
Use multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for PFE-360 and the IS.
Data Analysis:
Construct a calibration curve using standards of known PFE-360 concentrations in blank plasma.
Determine the concentration of PFE-360 in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the IS.
Western Blot Analysis of LRRK2 Phosphorylation
Objective: To assess the pharmacodynamic effect of PFE-360 by measuring the inhibition of LRRK2 phosphorylation (pSer935-LRRK2) in rodent brain tissue.
Materials:
Rodent brain tissue (e.g., striatum)
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA protein assay kit
SDS-PAGE gels and running buffer
Transfer buffer and PVDF membranes
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
Determine the protein concentration of the supernatant using a BCA assay.
SDS-PAGE and Western Blotting:
Denature protein lysates by boiling in Laemmli buffer.
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Given the large size of LRRK2 (~286 kDa), use a low-percentage acrylamide (B121943) gel (e.g., 6-8%) for better resolution.
Transfer the separated proteins to a PVDF membrane. A longer transfer time or overnight transfer at a lower voltage is recommended for large proteins like LRRK2.[6]
Immunoblotting:
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody against pSer935-LRRK2 (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[5]
Wash the membrane three times with TBST.
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST.
Detection and Analysis:
Apply the chemiluminescent substrate and capture the signal using an imaging system.
Strip the membrane and re-probe with an antibody for total LRRK2 to normalize the pSer935-LRRK2 signal.
Quantify the band intensities using densitometry software. The ratio of pSer935-LRRK2 to total LRRK2 is used to determine the extent of inhibition.[1]
Mandatory Visualization
Caption: LRRK2 signaling pathway and the inhibitory action of PFE-360.
Caption: Experimental workflow for a rodent pharmacokinetic study of PFE-360.
Application Notes and Protocols for PFE-360 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals Introduction PFE-360, also known as PF-06685360, is a potent, selective, and brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFE-360, also known as PF-06685360, is a potent, selective, and brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene, particularly the G2019S mutation, are a significant genetic cause of both familial and sporadic Parkinson's disease (PD). These mutations often lead to increased LRRK2 kinase activity, making it a key therapeutic target. PFE-360 allows for the investigation of the downstream consequences of LRRK2 inhibition in cellular models, such as primary neuron cultures. These application notes provide detailed protocols for utilizing PFE-360 to study its effects on neuroprotection, neurite outgrowth, and synaptic plasticity in primary neurons.
Mechanism of Action
PFE-360 is an ATP-competitive inhibitor that targets the kinase domain of LRRK2. By inhibiting LRRK2's kinase activity, PFE-360 prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. A key class of LRRK2 substrates are Rab GTPases, which are crucial regulators of vesicular trafficking. Inhibition of LRRK2 by PFE-360 has been shown to reduce the phosphorylation of Rab proteins, thereby modulating processes such as endo- and exocytosis, synaptic vesicle recycling, and autophagy.
Quantitative Data Summary
The following tables summarize key quantitative data for PFE-360 and other relevant LRRK2 inhibitors in primary neuron cultures.
Protocol 2: Treatment of Primary Neuron Cultures with PFE-360
Objective: To treat primary neuron cultures with PFE-360 to inhibit LRRK2 kinase activity and assess its effects.
Materials:
Primary neuron cultures (e.g., cortical or hippocampal neurons) at the desired stage of development (e.g., 5-7 days in vitro, DIV)
PFE-360 stock solution (10 mM in DMSO)
Complete neuron culture medium, pre-warmed
Vehicle control (DMSO)
Procedure:
Culture primary neurons to the desired stage of development.
Prepare working solutions of PFE-360 by diluting the 10 mM stock solution in pre-warmed complete neuron culture medium. A suggested starting concentration range is 10 nM to 300 nM.[3] A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental endpoint.
Prepare a vehicle control working solution by diluting DMSO in the culture medium to the same final concentration as in the PFE-360 treated wells.
Carefully remove a portion of the old culture medium from the neuron cultures and replace it with the medium containing the desired concentration of PFE-360 or the vehicle control.
Incubate the neurons for the desired treatment duration. This can range from a few hours for assessing acute signaling events to several days for studying chronic effects.[3]
For long-term treatments, perform a partial media change with freshly prepared inhibitor-containing medium every 2-3 days.
Following treatment, proceed with downstream analysis.
Protocol 3: Neuroprotection Assay Against MPP+ Toxicity
Objective: To assess the neuroprotective effects of PFE-360 against MPP+ induced neurotoxicity in primary dopaminergic neurons.
Materials:
Primary dopaminergic neuron cultures (DIV 7-10)
PFE-360 working solutions
MPP+ (1-methyl-4-phenylpyridinium)
Cell viability assay kit (e.g., MTT, LDH, or Calcein-AM/Ethidium Homodimer-1)
96-well plate reader
Procedure:
Plate primary dopaminergic neurons in a 96-well plate at a suitable density.
Pre-treat the neurons with various concentrations of PFE-360 (e.g., 10 nM, 30 nM, 100 nM, 300 nM) or vehicle for 24 hours.
Induce neurotoxicity by adding a pre-determined toxic concentration of MPP+ (e.g., 10 µM) to the culture medium and incubate for 24 hours. Include a control group without MPP+ treatment.
Assess cell viability using a preferred method. For example, using an LDH cytotoxicity assay, collect the culture supernatant from each well.
Follow the manufacturer's instructions for the chosen cell viability assay kit.
Measure the absorbance or fluorescence using a plate reader.
Calculate the percentage of cell viability relative to the untreated control.
Protocol 4: Neurite Outgrowth Assay
Objective: To quantify the effect of PFE-360 on neurite outgrowth in primary neuron cultures.
Materials:
Primary neuron cultures on coverslips or in multi-well plates
PFE-360 working solutions
4% Paraformaldehyde (PFA) in PBS
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
Blocking buffer (e.g., 5% BSA in PBS)
Primary antibody against a neuronal marker (e.g., anti-MAP2 or anti-β-III tubulin)
Fluorescently labeled secondary antibody
DAPI for nuclear staining
Fluorescence microscope
Image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin, or commercial software)
Procedure:
Treat primary neurons with PFE-360 or vehicle as described in Protocol 2 for a duration sufficient to observe changes in neurite morphology (e.g., 48-72 hours).
Fixation and Staining:
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
Wash three times with PBS.
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
Wash three times with PBS.
Block non-specific antibody binding with blocking buffer for 1 hour.
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
Wash three times with PBS.
Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.
Wash three times with PBS.
Imaging and Analysis:
Acquire images of the neurons using a fluorescence microscope. Capture multiple random fields of view for each condition.
Use image analysis software to trace and measure neurite length and branching.
Quantify parameters such as total neurite length per neuron, number of primary neurites, and number of branch points.
Perform statistical analysis to compare the different treatment groups.
Protocol 5: Assessment of Synaptic Plasticity (Electrophysiology)
Objective: To evaluate the effect of PFE-360 on synaptic plasticity, such as long-term potentiation (LTP), in primary hippocampal neuron cultures.
Materials:
Mature primary hippocampal neuron cultures (e.g., DIV 14-21) on coverslips suitable for electrophysiology.
Treat mature primary hippocampal cultures with PFE-360 or vehicle for the desired duration (e.g., 24 hours).
Transfer a coverslip with treated neurons to the recording chamber of the electrophysiology setup and perfuse with aCSF.
Perform whole-cell patch-clamp recordings from pyramidal-like neurons.
Baseline Recording: Record baseline excitatory postsynaptic currents (EPSCs) by stimulating presynaptic inputs at a low frequency (e.g., 0.1 Hz) for a stable period (e.g., 10-20 minutes).
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
Post-Induction Recording: Continue recording EPSCs at the baseline frequency for at least 30-60 minutes to assess the potentiation of the synaptic response.
Data Analysis:
Measure the amplitude of the EPSCs.
Normalize the post-HFS EPSC amplitudes to the pre-HFS baseline.
Compare the degree of potentiation between PFE-360-treated and vehicle-treated neurons.
Statistical analysis should be performed to determine the significance of any observed differences.
Visualizations
Caption: LRRK2 Signaling Pathway and Point of PFE-360 Inhibition.
Caption: General Experimental Workflow for PFE-360 in Primary Neurons.
PFE-360 Technical Support Center: Stability and Handling
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, solubility, and handling of PFE-360, a potent and selective LRRK2 kina...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, solubility, and handling of PFE-360, a potent and selective LRRK2 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is PFE-360 and what is its primary mechanism of action?
PFE-360 (also known as PF-06685360) is a potent, selective, and brain-penetrant small-molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2] Its mechanism of action is the inhibition of the LRRK2 kinase activity, which is a key target in research for neurodegenerative diseases, particularly Parkinson's Disease.[3][4] LRRK2 is a complex protein with both kinase and GTPase functions, and its hyperactivity is linked to the disease's pathology.[3][4] PFE-360 blocks the phosphorylation of LRRK2 substrates, such as Rab proteins, which are involved in vesicular trafficking and lysosomal function.[3][5] A common biomarker for PFE-360's activity in vivo is the reduction of phosphorylated LRRK2 at serine 935 (pSer935).[1]
Q2: What are the recommended storage conditions for PFE-360?
Proper storage is critical to maintain the integrity of PFE-360. Recommendations for the solid compound and stock solutions differ. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[2][6]
Q3: What is the solubility of PFE-360 in DMSO?
The reported solubility of PFE-360 in Dimethyl Sulfoxide (DMSO) varies across different suppliers and batches. It is crucial to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce the compound's solubility.[1][2] If you experience dissolution issues, sonication and gentle warming can be used to aid the process.[1][6]
Q4: How stable is PFE-360 in a DMSO stock solution?
Q5: I am having trouble dissolving PFE-360. What should I do?
If PFE-360 does not dissolve readily, follow these troubleshooting steps. The primary cause of poor solubility is often the quality of the DMSO.
Q6: How do I prepare PFE-360 for in vivo experiments?
PFE-360 is insoluble in water, requiring a specific formulation for animal studies.[2] A common and effective vehicle for oral administration involves a multi-component solvent system. Always add and fully dissolve the components in the specified order.
A popular formulation is: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline .[1][6][7] This vehicle has been shown to yield a clear solution with a PFE-360 concentration of at least 1.04 mg/mL.[1][7] Other reported formulations include combinations of DMSO with corn oil or SBE-β-CD in saline.[1][7] For oral gavage, preparing a homogeneous suspension using 0.5% CMC-Na is also an option.[2][6]
Note: The significant variation in reported solubility highlights the importance of performing small-scale solubility tests with your specific batch of PFE-360 and solvent.
Experimental Protocols
Protocol 1: Preparation of a 10 mM PFE-360 Stock Solution in DMSO
Preparation: Allow the PFE-360 vial and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature.
Weighing: Accurately weigh the desired amount of PFE-360 powder (Molecular Weight: 308.34 g/mol ) in a sterile microcentrifuge tube.
Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution, add 1 mL of DMSO to 3.08 mg of PFE-360.
Mixing: Vortex the solution thoroughly. If needed, place the tube in an ultrasonic water bath for 5-10 minutes to facilitate dissolution.[1][7]
Storage: Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes. Store immediately at -80°C for long-term use.[1][6]
Protocol 2: Preparation of PFE-360 Formulation for Oral Administration (in vivo)
This protocol is for preparing a 1 mg/mL solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
Prepare Stock: Start with a 10 mg/mL stock solution of PFE-360 in DMSO.
Solvent Order: In a sterile tube, add the solvents sequentially. For a final volume of 1 mL:
Add 400 µL of PEG300.
Add 100 µL of the 10 mg/mL PFE-360 DMSO stock and mix until uniform.
Add 50 µL of Tween-80 and mix until uniform.
Add 450 µL of sterile saline to reach the final volume of 1 mL.
Final Mix: Vortex the final solution thoroughly to ensure it is a clear, homogeneous solution. This formulation should be prepared fresh before use.
Protocol 3: General Protocol for Assessing Compound Stability in Solution via HPLC
This protocol provides a framework for testing the stability of PFE-360 in DMSO or other solvents under specific conditions (e.g., room temperature, 4°C).
Preparation: Prepare a fresh solution of PFE-360 in the desired solvent (e.g., DMSO) at a known concentration.
Time Zero (T=0) Analysis: Immediately analyze the fresh solution using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method. The primary peak area of PFE-360 at T=0 serves as the 100% reference.
Incubation: Store the solution under the desired test conditions (e.g., in an amber vial at room temperature).
Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), take an aliquot of the solution and analyze it by HPLC under the same conditions as the T=0 sample.
Data Analysis: Compare the peak area of PFE-360 at each time point to the T=0 peak area. The appearance of new peaks may indicate degradation products. Calculate the percentage of PFE-360 remaining at each interval.
Diagrams and Workflows
Caption: Simplified LRRK2 signaling pathway and the inhibitory action of PFE-360.
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for PFE-360. This guide is intended for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address potential issues related to the off-target effects of PFE-360 during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary characteristics of PFE-360?
PFE-360 (also known as PF-06685360) is a potent, selective, and brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4] It is an orally active compound used in preclinical research to investigate the role of LRRK2 kinase activity in various biological processes, particularly in the context of Parkinson's disease.[1][5] PFE-360 has an in vivo IC50 of approximately 2.3 nM.[1][2][4]
Q2: What are off-target effects and why are they a concern?
Off-target effects occur when a drug or small molecule binds to and modulates the activity of proteins other than its intended biological target. These unintended interactions are a concern because they can lead to:
Cellular toxicity: Binding to unintended proteins can disrupt essential cellular pathways, causing toxicity that is not related to the inhibition of the primary target.
Reduced translatability: Promising preclinical results may not translate to clinical settings if the observed efficacy is due to off-target effects.
Q3: What is the known kinase selectivity profile of PFE-360?
Q4: Are there any known on-target effects of LRRK2 inhibition that could be mistaken for off-target toxicity?
Yes, potent inhibition of LRRK2 has been associated with specific morphological changes in certain tissues in preclinical animal models. These are considered "on-target" effects because they are directly related to the inhibition of LRRK2. It is crucial to be aware of these to avoid misinterpreting them as off-target toxicity.
Kidney: Treatment with PFE-360 in rats has been shown to induce a morphological kidney phenotype characterized by darkened kidneys and the accumulation of hyaline droplets in the renal proximal tubular epithelium.[8] However, these changes were not associated with histopathological evidence of renal tubular injury or impaired kidney function and were partially reversible.[8]
Lungs: While PFE-360 treatment in rats did not show lung effects, other LRRK2 kinase inhibitors have been associated with an abnormal accumulation of lamellar bodies in type II pneumocytes in non-human primates.[1][8] These effects were also found to be reversible.[1]
Researchers should be aware of these potential on-target, tissue-specific effects when conducting preclinical safety and toxicology studies with PFE-360.
Troubleshooting Guides
Issue 1: I am observing unexpected cytotoxicity at my effective concentration of PFE-360. How can I determine if this is an off-target effect?
Possible Cause
Troubleshooting Step
Expected Outcome
Off-Target Kinase Inhibition
1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[9] 2. Test LRRK2 inhibitors with different chemical scaffolds.[9]
1. Identification of specific off-target kinases that may be responsible for the toxicity. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect.[9]
Inappropriate Dosage
1. Perform a detailed dose-response curve to determine the lowest effective concentration that inhibits LRRK2 without causing significant toxicity.[9]
A therapeutic window where on-target effects are observed without cytotoxicity.
Compound Precipitation
1. Visually inspect the media for any signs of compound precipitation. 2. Ensure the final concentration of the solvent (e.g., DMSO) is not causing toxicity.
Prevention of non-specific effects due to compound precipitation.
Cell Line-Specific Effects
1. Test PFE-360 in multiple cell lines, including a cell line that does not express LRRK2, to see if the cytotoxic effects are consistent.[9]
Helps distinguish between general off-target effects and those specific to a particular cellular context.[9]
Issue 2: My CETSA results for PFE-360 target engagement are inconclusive or show no thermal shift.
Possible Cause
Troubleshooting Step
Expected Outcome
Suboptimal Heating Temperature
1. Perform a full melt curve with a wide temperature range to accurately determine the melting temperature (Tm) of LRRK2 in your specific cell line.[10]
Identification of the optimal temperature for the isothermal dose-response experiment.
Insufficient Compound Concentration or Incubation Time
1. Increase the concentration of PFE-360. 2. Increase the incubation time to ensure adequate cell penetration and binding to LRRK2.
A clear thermal shift indicating target engagement.
Low Target Protein Expression
1. Confirm the expression level of LRRK2 in your cell line by Western blot. 2. Consider using a cell line that overexpresses LRRK2 as a positive control.
Ensure that the target protein is present at a detectable level.
Assay Interference
1. Run a control experiment without the primary antibody to check for non-specific binding of the secondary antibody. 2. If using a luciferase-based readout, test for direct inhibition of the luciferase by PFE-360.
Elimination of potential artifacts that could mask a true thermal shift.
Table 2: Hypothetical Kinase Selectivity Profile for an LRRK2 Inhibitor
This table serves as a template for presenting data from a kinome profiling experiment. Since public data for PFE-360 is unavailable, hypothetical values are used for illustration.
Kinase Target
Inhibitor Concentration (nM)
% Inhibition
IC50 (nM)
LRRK2 (On-Target)
10
95%
2.5
ABL1
1000
20%
>10,000
SRC
1000
15%
>10,000
CDK2
1000
5%
>10,000
MAPK1
1000
8%
>10,000
AKT1
1000
12%
>10,000
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
Objective: To determine the selectivity of PFE-360 by screening it against a broad panel of kinases.
Methodology:
Compound Preparation:
Prepare a 10 mM stock solution of PFE-360 in 100% DMSO.
Perform serial dilutions to create a range of concentrations for IC50 determination.
Assay Plate Preparation:
Use a multi-well plate (e.g., 384-well) suitable for the chosen assay format (e.g., radiometric, fluorescence, or luminescence-based).
Add the reaction buffer, recombinant kinase, and the specific substrate for each kinase to the appropriate wells.
Compound Addition:
Add the diluted PFE-360 or a vehicle control (e.g., DMSO) to the wells.
Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
Kinase Reaction Initiation:
Initiate the reaction by adding ATP. For radiometric assays, [γ-33P]ATP is used.[10]
The ATP concentration should be at or near the Km for each kinase to ensure accurate IC50 determination.[12]
Reaction Termination and Detection:
Stop the reaction after a specific incubation period.
Detect the signal based on the assay format:
Radiometric: Measure the incorporation of 33P into the substrate using a scintillation counter.[10]
Luminescence (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.
Data Analysis:
Calculate the percentage of kinase activity inhibition for each concentration of PFE-360 compared to the DMSO control.
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of PFE-360 with its target, LRRK2, in an intact cellular environment.
Methodology:
Cell Culture and Treatment:
Culture cells of interest to 80-90% confluency.
Treat the cells with various concentrations of PFE-360 or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
Heat Challenge:
Aliquot the cell suspensions into PCR tubes for each temperature point.
Use a thermal cycler to heat the cells across a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes), followed by a cooling step.[10]
Cell Lysis:
Lyse the cells by methods such as freeze-thaw cycles or the addition of a lysis buffer with protease and phosphatase inhibitors.
Separation of Soluble and Aggregated Proteins:
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
Protein Quantification and Analysis:
Carefully collect the supernatant containing the soluble proteins.
Determine the protein concentration of the soluble fractions.
Analyze the amount of soluble LRRK2 in each sample by Western blotting using a specific anti-LRRK2 antibody.
Data Analysis:
Quantify the band intensities from the Western blot for each temperature point.
Normalize the intensities to the intensity at the lowest temperature.
Plot the relative amount of soluble LRRK2 against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of PFE-360 indicates target engagement.[10]
Mandatory Visualizations
Caption: Simplified signaling pathway of LRRK2 and the inhibitory action of PFE-360.
PFE-360 Induced Kidney Morphology: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the morphological changes in the kidney induced by PFE-360, a potent LRRK2 inhibitor...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the morphological changes in the kidney induced by PFE-360, a potent LRRK2 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during pre-clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is PFE-360 and what is its primary target?
PFE-360 (also known as PF-06685360) is a potent, selective, and orally active inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] It is a brain-penetrating compound with an in vivo IC50 of 2.3 nM.[1] LRRK2 is a key target in the pathogenesis of Parkinson's disease.[3]
Q2: What are the observed morphological changes in the kidney following PFE-360 administration?
Treatment with PFE-360 in rats has been shown to induce a distinct morphological phenotype in the kidneys.[3] These changes are primarily characterized by:
Darkened kidneys: A macroscopic observation of a change in kidney color.[1][3]
Progressive accumulation of hyaline droplets: These droplets are observed within the renal proximal tubular epithelium upon histological examination.[3][4]
Q3: Are the PFE-360 induced kidney changes indicative of toxicity?
Current research suggests that the morphological changes observed with PFE-360 are non-adverse .[3] Studies have shown no histopathological evidence of renal tubular injury.[3] Furthermore, there are no significant changes in blood and urine parameters that would indicate impaired kidney function or toxicity.[3] The observed phenotype is considered a target-related effect of LRRK2 inhibition.
Q4: Are the morphological changes in the kidney reversible?
Yes, the morphological changes induced by PFE-360 have been demonstrated to be partially reversible .[1][3] After a 30-day treatment-free period, a clear reduction in the accumulation of hyaline droplets has been observed.[4]
Q5: Is there a similar effect in other organs, such as the lungs?
While LRRK2 knockout models have shown effects in both the kidneys and lungs, treatment with the LRRK2 inhibitor PFE-360 in rats has been shown to induce the morphological phenotype only in the kidneys, with no similar effects observed in the lungs.[3]
Troubleshooting Guide
Issue 1: Unexpected signs of kidney toxicity (e.g., elevated serum creatinine, BUN) are observed in our study.
Possible Cause 1: Off-target effects at high concentrations. While PFE-360 is selective, exceptionally high doses may lead to off-target activities.
Recommendation: Re-evaluate the dosage and ensure it is within the reported effective and non-toxic range (e.g., 4 mg/kg to 7.5 mg/kg BID in rats).[2] Verify the purity and stability of your PFE-360 compound.
Possible Cause 2: Pre-existing renal conditions in the animal model. Underlying kidney pathology could be exacerbated by the pharmacological intervention.
Recommendation: Ensure a thorough health screening of the animals prior to the study. Consider using a different, healthier cohort.
Possible Cause 3: Confounding factors. Other experimental variables may be contributing to the observed toxicity.
Recommendation: Review all experimental protocols, including vehicle formulation and administration route, for potential confounding variables.
Issue 2: We are not observing the characteristic hyaline droplet accumulation in the renal proximal tubules.
Possible Cause 1: Insufficient dose or treatment duration. The morphological changes are progressive.[3]
Recommendation: The effect has been detected after 2 weeks of treatment.[3] Ensure the treatment duration is sufficient. Consider a dose-response study to determine the optimal concentration for observing the phenotype in your specific model.
Possible Cause 2: Inadequate histological techniques. The hyaline droplets may not be properly visualized.
Recommendation: Utilize standard Hematoxylin and Eosin (H&E) staining for initial assessment.[4] For more specific visualization of the cytoplasmic droplets, consider using Schmorl's stain.[4]
Possible Cause 3: Species-specific differences. The reported effects have been characterized in Sprague Dawley rats.[2] Other species may respond differently.
Recommendation: If using a different species, a pilot study to characterize the renal phenotype is recommended.
Issue 3: The observed kidney darkening is not uniform across the treatment group.
Possible Cause 1: Biological variability. Individual animal responses can vary.
Recommendation: Increase the sample size (n) to ensure statistical power and account for biological variability.
Possible Cause 2: Inconsistent drug administration. Variability in oral gavage or other administration methods can lead to inconsistent exposure.
Recommendation: Ensure all technical staff are properly trained and consistent in their administration technique. Monitor plasma levels of PFE-360 to confirm consistent exposure.
Quantitative Data Summary
The following table summarizes the key quantitative data from a representative study investigating the effects of PFE-360 on rat kidneys.
Parameter
Vehicle Control
PFE-360 (4 mg/kg BID)
PFE-360 (7.5 mg/kg BID)
Treatment Duration
Up to 12 weeks
Up to 12 weeks
Up to 12 weeks
LRRK2-pSer935/total LRRK2 ratio
No change
Significantly decreased
Significantly decreased
Terminal Bodyweight
No significant change
No significant change
No significant change
Macroscopic Kidney Changes
Normal
Slight darkening
Darkened
Histological Findings
Normal
Minor hyaline droplets
Progressive accumulation of hyaline droplets
Reversibility (30-day washout)
N/A
Partial reversal
Partial reversal
Data compiled from Andersen MA, et al. Toxicology. 2018.[2][3]
Experimental Protocols
In Vivo Administration of PFE-360 in Rats
This protocol provides a general framework for studying the renal effects of PFE-360 in a rat model.
Animal Model: Female Sprague Dawley rats (225-250 g) are a commonly used model.[2]
Compound Formulation: PFE-360 can be formulated for oral administration. A common vehicle is 10% DMSO and 90% (20% SBE-β-CD in saline).[2]
Dosing Regimen:
Administer PFE-360 orally twice daily (BID).
Effective doses for observing renal morphological changes are 4 mg/kg and 7.5 mg/kg.[2]
A vehicle control group should be included.
Treatment Duration: A treatment period of up to 12 weeks has been reported to induce the characteristic kidney phenotype.[3] Morphological changes can be detected as early as 2 weeks.[3]
Sample Collection:
At the end of the treatment period, collect blood and urine for clinical chemistry analysis (e.g., serum creatinine, BUN).
Euthanize the animals and harvest the kidneys for macroscopic and microscopic evaluation.
Histological Analysis:
Fix one kidney in 10% neutral buffered formalin for paraffin (B1166041) embedding.
Process the tissue and prepare 4-5 µm sections.
Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Schmorl's stain for enhanced visualization of hyaline droplets.[4]
Reversibility Study:
Include a cohort of animals that undergo a treatment-free "washout" period (e.g., 30 days) after the initial treatment period before sample collection.[3][4]
Visualizations
Signaling Pathway
Caption: Proposed pathway of PFE-360 induced renal morphological changes.
Experimental Workflow
Caption: Workflow for investigating PFE-360 effects on kidney morphology.
PFE-360 Technical Support Center: Optimizing Dosage and Minimizing Toxicity
This technical support center is designed for researchers, scientists, and drug development professionals working with PFE-360, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor. Here you will find tr...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals working with PFE-360, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vitro and in vivo experiments, with a focus on optimizing dosage to minimize toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PFE-360?
PFE-360 is a potent, selective, and brain-penetrant small-molecule inhibitor of LRRK2 kinase activity.[1][2][3][4] It functions by competing with ATP for the kinase domain of both wild-type and mutant forms of LRRK2, thereby inhibiting its phosphotransferase activity. The in vivo IC50 of PFE-360 has been determined to be 2.3 nM.[1][2][4]
Q2: What are the known toxicities associated with PFE-360 and other LRRK2 inhibitors?
Preclinical studies in nonhuman primates and rats have identified potential on-target toxicities associated with LRRK2 inhibition. In rats, PFE-360 has been shown to induce morphological changes in the kidneys, characterized by the progressive accumulation of hyaline droplets in the renal proximal tubular epithelium.[5][6][7] In nonhuman primates, LRRK2 inhibitors have been observed to cause an abnormal accumulation of lamellar bodies in type II pneumocytes in the lungs.[8][9] Importantly, studies have shown that these effects can be reversible upon cessation of treatment.[5][6][7]
Q3: How can I monitor for PFE-360-induced toxicity in my animal studies?
For renal toxicity, it is recommended to perform regular urinalysis and monitor for changes in blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels.[5] Histopathological examination of kidney tissue at the end of the study is crucial to identify morphological changes.[5][6][7] For pulmonary toxicity, bronchoalveolar lavage (BAL) fluid analysis and histopathology of lung tissue should be considered to assess for changes in type II pneumocytes.[8][9]
Q4: What is a recommended starting dose for in vivo studies in rats?
Published studies have used oral doses of 4 mg/kg and 7.5 mg/kg administered twice daily (BID) in rats.[1][2][4][10][11] A 7.5 mg/kg BID dose has been shown to achieve full LRRK2 kinase inhibition for a significant duration.[10][11] It is advisable to start with a lower dose and escalate while monitoring for both efficacy (target engagement) and toxicity.
Q5: How can I confirm target engagement of PFE-360 in my experiments?
Target engagement can be assessed by measuring the phosphorylation status of LRRK2 at serine 935 (pSer935-LRRK2).[10][11] A significant decrease in the ratio of pSer935-LRRK2 to total LRRK2 indicates successful target inhibition.[10][11] Western blotting of tissue lysates is a common method for this analysis.[10]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in In Vitro Assays
Potential Cause
Troubleshooting Steps
Compound Precipitation
- Visually inspect the culture media for any precipitate after adding PFE-360. - Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells. - Test the solubility of PFE-360 in your specific culture medium.
Off-Target Effects
- Perform a kinase panel screening to identify potential off-target kinases. - Use a structurally unrelated LRRK2 inhibitor to see if the cytotoxic effect is reproducible.[12] - Employ a "kinase-dead" LRRK2 mutant as a negative control to confirm the effect is dependent on LRRK2 kinase activity.[12]
Inconsistent Cell Seeding
- Ensure a homogenous cell suspension before plating. - Calibrate pipettes and use consistent pipetting techniques. - Allow cells to settle evenly before incubation.
Issue 2: Inconsistent Efficacy or Toxicity in In Vivo Studies
Potential Cause
Troubleshooting Steps
Variability in Drug Exposure
- Ensure consistent formulation and administration of PFE-360. - Perform pharmacokinetic (PK) analysis to determine plasma and tissue concentrations of the compound. - For oral gavage, ensure proper technique to avoid misdosing.
Animal Health Status
- Use healthy animals from a reputable supplier. - Acclimatize animals to the housing conditions before starting the experiment. - Monitor animals daily for any signs of distress or illness.
Biological Variability
- Use a sufficient number of animals per group to achieve statistical power. - Randomize animals into treatment groups. - Ensure consistent environmental conditions (e.g., light-dark cycle, temperature, humidity).
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Compound Treatment: Prepare serial dilutions of PFE-360 in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include vehicle-only (DMSO) and untreated controls.
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: In Vivo Toxicity Study in Rats
Animal Acclimation: Acclimate male Sprague-Dawley rats for at least one week before the start of the study.
Dosing: Prepare PFE-360 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[4] Administer the compound orally via gavage once or twice daily at the desired doses (e.g., 4 and 7.5 mg/kg).[1][2][4][10][11]
Monitoring: Observe the animals daily for clinical signs of toxicity. Record body weight weekly.
Sample Collection: Collect blood samples at regular intervals for hematology and clinical chemistry analysis. Collect urine for urinalysis.
Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect organs, weigh them, and preserve them in 10% neutral buffered formalin for histopathological examination.
Visualizations
Caption: LRRK2 Signaling Pathway and PFE-360 Inhibition.
Caption: Experimental Workflow for PFE-360 Evaluation.
PFE-360 Technical Support Center: Hygroscopic Properties and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the hygroscopic properties and proper handling of PFE-360. Frequently Asked Questions (FAQs) Q1: What doe...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on the hygroscopic properties and proper handling of PFE-360.
Frequently Asked Questions (FAQs)
Q1: What does it mean if a compound is hygroscopic?
A1: Hygroscopy is the tendency of a substance to attract and hold water molecules from the surrounding environment.[1][2] This can occur through absorption or adsorption.[1][2] For pharmaceutical compounds like PFE-360, this property can be critical as the uptake of water may affect its physical and chemical stability, potentially impacting experimental outcomes.[1][2][3]
Q2: Is there specific data on the hygroscopicity of PFE-360?
A2: Currently, there is no publicly available quantitative data specifically defining the hygroscopic nature of PFE-360. However, it is good laboratory practice to handle all novel compounds as potentially sensitive to moisture until proven otherwise. One supplier of PFE-360 notes that moisture-absorbing DMSO can reduce its solubility, suggesting that moisture should be controlled during its handling.[4]
Q3: How should I store PFE-360 powder?
A3: PFE-360 powder should be stored under controlled conditions to minimize moisture exposure.[5] Recommended storage is in a tightly sealed container, often in a desiccator containing a drying agent.[5][6] For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[7]
Q4: What are the risks of improper handling of a hygroscopic compound like PFE-360?
A4: Improper handling can lead to several issues:
Inaccurate Weighing: The compound may absorb moisture during weighing, leading to an overestimation of the actual mass of the compound.
Altered Physical Properties: Moisture absorption can cause the powder to clump, cake, or even deliquesce (dissolve in the absorbed water), which can affect its flowability and handling.[3][5]
Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, reducing the purity and potency of the compound.[]
Reduced Solubility: As noted by a supplier, the presence of moisture can negatively impact the solubility of PFE-360 in solvents like DMSO.[4]
Troubleshooting Guide
Problem: Inconsistent results in bioassays.
Possible Cause: The concentration of your PFE-360 stock solution may be inaccurate due to moisture absorption during weighing.
Solution:
Work Quickly: Minimize the time the PFE-360 container is open to the atmosphere.
Controlled Environment: If possible, handle and weigh PFE-360 in a glove box with controlled low humidity.[6]
Use a Desiccator: Allow the container to come to room temperature in a desiccator before opening to prevent condensation.
Fresh Solvent: Use fresh, anhydrous solvents for reconstitution, as solvents like DMSO can also be hygroscopic.[4]
Problem: PFE-360 powder appears clumpy or has changed in appearance.
Possible Cause: The compound has likely absorbed a significant amount of moisture from the atmosphere.
Solution:
Assess Viability: The integrity of the compound may be compromised. It is recommended to use a fresh, unopened vial for critical experiments.
Drying (with caution): For non-critical applications, you may consider drying the compound under vacuum. However, be aware that this may not reverse any chemical degradation that has occurred.
Improve Storage: Review your storage conditions. Ensure the container is always tightly sealed and stored in a desiccator with a fresh desiccant.
Problem: Difficulty dissolving PFE-360 in DMSO.
Possible Cause: The DMSO used may have absorbed moisture, which can affect the solubility of PFE-360.[4]
Solution:
Use Fresh DMSO: Always use a new, unopened bottle of anhydrous DMSO for preparing stock solutions.
Proper Solvent Storage: Store DMSO in small, tightly sealed aliquots to minimize exposure to air and moisture upon repeated use.
Quantitative Data on Hygroscopicity
While specific data for PFE-360 is unavailable, the following table provides an example of how hygroscopicity data for a hypothetical compound might be presented. This data is for illustrative purposes only.
Parameter
Value
Conditions
Hygroscopicity Classification
Moderately Hygroscopic
European Pharmacopoeia 5.11
Water Uptake at 80% RH
3.5% (w/w)
24 hours at 25°C
Critical Relative Humidity (CRH)
~75% RH
25°C
Experimental Protocols
Protocol: Determination of Hygroscopicity by Gravimetric Sorption Analysis
This protocol outlines a general method for determining the hygroscopicity of a compound like PFE-360.
Objective: To quantify the moisture uptake of PFE-360 at various relative humidity (RH) levels.
Materials:
PFE-360 powder
Dynamic Vapor Sorption (DVS) analyzer or a humidity-controlled microbalance
Sample pans
Methodology:
Sample Preparation: Accurately weigh 5-10 mg of PFE-360 onto a pre-tared sample pan.
Drying: Place the sample in the instrument and dry it under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved. This will be the initial dry mass.
Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 10% to 90% RH).
Equilibration: At each RH step, allow the sample to equilibrate until a stable weight is recorded (i.e., the rate of weight change is negligible).
Desorption Phase: After reaching the maximum RH, decrease the humidity in a stepwise manner back to 0% RH, again allowing for equilibration at each step.
Data Analysis: Plot the change in mass (as a percentage of the initial dry mass) against the relative humidity to generate a sorption-desorption isotherm.
Visualizations
Caption: Workflow for handling PFE-360 to minimize moisture exposure.
Caption: Troubleshooting logic for inconsistent results with PFE-360.
Technical Support Center: PFE-360 in Animal Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PFE-360 in animal studies, focusing on its impact on body weight and overall he...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PFE-360 in animal studies, focusing on its impact on body weight and overall health.
Frequently Asked Questions (FAQs)
Q1: What is PFE-360?
A1: PFE-360 (also known as PF-06685360) is a potent, selective, and orally active small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] It is a brain-penetrant compound used in preclinical research, particularly in the context of neurodegenerative diseases like Parkinson's disease.[2][4]
Q2: What is the primary mechanism of action of PFE-360?
A2: PFE-360 functions by inhibiting the kinase activity of LRRK2.[4] LRRK2 is a complex protein with multiple domains, and its kinase activity is implicated in various cellular processes.[5] Pathogenic mutations in the LRRK2 gene, which can lead to Parkinson's disease, often result in increased kinase activity.[5] PFE-360 is designed to normalize this hyper-kinase activity.
Q3: Does PFE-360 administration affect the body weight of animals?
A3: Based on available preclinical studies in rats, chronic oral administration of PFE-360 at doses of 4 mg/kg and 7.5 mg/kg (twice daily for 10-12 weeks) has not been associated with significant changes in terminal body weight.[1][2] Researchers should still monitor animal body weight regularly as part of routine animal welfare checks and to detect any unexpected effects.
Q4: Are there any known health effects of PFE-360 in animals?
A4: The most consistently reported finding in rats treated with PFE-360 is a morphological change in the kidneys.[6][7][8][9] This is characterized by a darkening of the kidneys and a progressive, reversible accumulation of hyaline droplets in the renal proximal tubular epithelium.[6][7][8][9] Importantly, these changes have been described as non-adverse, with no evidence of renal tubular injury or impairment of kidney function based on blood and urine parameters.[6][7][8][9] These morphological alterations were found to be partially reversible after a 30-day treatment-free period.[6][9] Unlike some other LRRK2 inhibitors, PFE-360 has not been observed to cause morphological changes in the lungs of rats.[6][7][8][9]
Q5: What is the recommended vehicle for dissolving PFE-360 for oral administration in rats?
A5: A commonly used vehicle for PFE-360 is a solution of 10% Captisol® adjusted to pH 2 with 1 M methane (B114726) sulfonic acid.[10][11]
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Unexpected Change in Animal Body Weight
1. Gavage Stress: Improper oral gavage technique can cause stress, leading to decreased food and water intake. 2. Formulation Issues: Poor solubility or palatability of the formulation might reduce intake. 3. Off-Target Effects: Although not reported for PFE-360, unexpected toxicity could manifest as weight loss.
1. Refine Gavage Technique: Ensure personnel are well-trained in oral gavage. Consider precoating the gavage needle with sucrose (B13894) to reduce stress.[12] 2. Verify Formulation: Ensure PFE-360 is fully dissolved in the vehicle. Prepare fresh solutions regularly. 3. Monitor Health: Closely monitor animals for other signs of toxicity. If weight loss is significant and persistent, consider a lower dose or termination of the experiment for that animal.
Difficulty in Administering PFE-360 via Oral Gavage
1. Animal Resistance: Animals may struggle, increasing the risk of injury. 2. Viscosity of Formulation: A thick or particulate formulation can be difficult to administer.
1. Proper Restraint and Technique: Use appropriate restraint methods. The use of sucrose on the gavage needle may make the procedure more tolerable for the animal.[12] 2. Check Formulation: Ensure the PFE-360 solution is clear and at the correct temperature.
Precipitation of PFE-360 in the Formulation
1. Incorrect pH: The solubility of PFE-360 in 10% Captisol is pH-dependent. 2. Low Temperature: The formulation may not be stable at lower temperatures.
1. Verify pH: Ensure the pH of the 10% Captisol solution is adjusted to 2 with methane sulfonic acid.[10] 2. Maintain Temperature: Prepare and store the formulation at an appropriate temperature as determined by stability studies.
Observing Darkened Kidneys Upon Necropsy
This is a known, non-adverse effect of PFE-360 in rats.[7][8][9]
Document the finding. To confirm the non-adverse nature, proceed with histopathological examination of the kidneys and analysis of blood and urine for markers of kidney function.
Inconsistent Pharmacodynamic (PD) Response
1. Inaccurate Dosing: Errors in formulation concentration or administration volume. 2. Variability in Animal Metabolism: Individual differences in how animals process the compound.
1. Standardize Procedures: Ensure accurate preparation of the dosing solution and precise administration volumes based on the most recent body weights. 2. Increase Sample Size: A larger cohort of animals can help to account for individual variability.
Data Summary
Table 1: Summary of PFE-360 Effects on Body Weight and Organ Health in Rats
PFE-360 vs. MLi-2: A Comparative Guide to LRRK2 Kinase Inhibitors for Researchers
For researchers, scientists, and drug development professionals investigating the role of Leucine-Rich Repeat Kinase 2 (LRRK2) in Parkinson's disease and other neurodegenerative disorders, the selection of a potent and s...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals investigating the role of Leucine-Rich Repeat Kinase 2 (LRRK2) in Parkinson's disease and other neurodegenerative disorders, the selection of a potent and selective kinase inhibitor is a critical decision. This guide provides an objective, data-driven comparison of two widely used LRRK2 inhibitors, PFE-360 and MLi-2, to aid in the selection of the most appropriate tool for specific research needs.
Mutations in the LRRK2 gene are a significant genetic contributor to both familial and sporadic Parkinson's disease. The G2019S mutation, in particular, results in increased kinase activity, making LRRK2 a prime therapeutic target. Potent and selective inhibitors are indispensable for dissecting LRRK2 signaling pathways and for the development of novel therapeutic strategies. This guide compares the performance of PFE-360 and MLi-2, focusing on their potency, selectivity, and cellular activity, supported by experimental data.
Quantitative Performance Comparison
The following tables summarize the quantitative data on the inhibitory activity and pharmacokinetic properties of PFE-360 and MLi-2.
Detailed methodologies for key experiments cited in this guide are provided below.
LRRK2 Kinase Activity Assay (In Vitro)
This protocol is a generalized procedure for determining the in vitro kinase activity of LRRK2 and the inhibitory potential of compounds like PFE-360 and MLi-2.
Materials:
Recombinant LRRK2 protein
Kinase assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerol phosphate, pH 7.4)
ATP solution
Myelin Basic Protein (MBP) or a synthetic peptide substrate (e.g., LRRKtide)
[γ-³²P] ATP
Inhibitor stock solutions (PFE-360 or MLi-2)
5x Laemmli sample buffer
SDS-PAGE gels
Phosphorimager
Procedure:
Prepare a reaction mixture containing the recombinant LRRK2 protein in kinase assay buffer.
Add the LRRK2 inhibitor (PFE-360 or MLi-2) at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be run in parallel.
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10-30 minutes) at 30°C.
Initiate the kinase reaction by adding a solution containing the substrate (MBP or peptide), MgCl₂, and [γ-³²P] ATP.
Incubate the reaction for a defined period (e.g., 15-60 minutes) at 30°C with gentle agitation.
Stop the reaction by adding 5x Laemmli sample buffer.
Separate the reaction products by SDS-PAGE.
Visualize the phosphorylated substrate using a phosphorimager and quantify the band intensity.
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular LRRK2 pSer935 Dephosphorylation Assay
This assay measures the ability of an inhibitor to block LRRK2 kinase activity within a cellular context by monitoring the phosphorylation status of a key autophosphorylation site, Serine 935 (pSer935).
Materials:
Cells expressing LRRK2 (e.g., HEK293T, SH-SY5Y, or primary neurons)
Cell culture medium and supplements
LRRK2 inhibitor stock solutions (PFE-360 or MLi-2)
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
BCA protein assay kit
Primary antibodies: anti-pSer935-LRRK2 and anti-total LRRK2
HRP-conjugated secondary antibody
Chemiluminescent substrate
Western blotting equipment
Procedure:
Plate cells at an appropriate density and allow them to adhere overnight.
Treat the cells with a range of concentrations of the LRRK2 inhibitor (PFE-360 or MLi-2) or vehicle control for a specified duration (e.g., 1-24 hours).
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
Prepare samples for Western blotting by adding Laemmli buffer and boiling.
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane and then incubate with primary antibodies against pSer935-LRRK2 and total LRRK2.
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Quantify the band intensities for pSer935-LRRK2 and total LRRK2.
Normalize the pSer935 signal to the total LRRK2 signal for each sample.
Calculate the percentage of inhibition of pSer935 phosphorylation for each inhibitor concentration relative to the vehicle control and determine the cellular IC50 value.
Signaling Pathways and Experimental Workflows
LRRK2 Signaling Pathway
The following diagram illustrates a simplified representation of the LRRK2 signaling pathway, highlighting its role in cellular processes relevant to Parkinson's disease. LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. Its activity is implicated in various cellular functions, including vesicular trafficking, autophagy, and cytoskeletal dynamics. Pathogenic mutations, such as G2019S, lead to hyperactivation of its kinase function, which is thought to contribute to neuronal dysfunction and degeneration.
Caption: Simplified LRRK2 signaling pathway and points of inhibition.
Experimental Workflow: Cellular pSer935 Assay
The following diagram outlines the typical workflow for assessing the cellular potency of LRRK2 inhibitors by measuring the dephosphorylation of LRRK2 at Serine 935.
Caption: Workflow for cellular LRRK2 pSer935 dephosphorylation assay.
In Vivo Effects and Considerations
Both PFE-360 and MLi-2 have demonstrated efficacy in vivo. PFE-360 treatment in rats potently decreases the LRRK2-pSer935 to total LRRK2 ratio[1][10]. While one study reported no significant adverse effects, another noted reversible, non-adverse renal changes in rats with PFE-360 treatment[11].
MLi-2 has been shown to have dose-dependent central and peripheral target inhibition in mice and was well-tolerated over a 15-week period in a Parkinson's disease mouse model[4]. However, morphologic changes in the lung, specifically enlarged type II pneumocytes, have been observed in MLi-2-treated mice[4].
A direct comparison in vivo study found that while both inhibitors effectively dephosphorylated wild-type LRRK2, PF-360 was more effective than MLi-2 at inhibiting the G2019S-LRRK2 mutant in vivo, despite in vitro predictions suggesting weaker binding of PF-360 to the mutant protein[12].
Conclusion
Both PFE-360 and MLi-2 are potent and selective LRRK2 inhibitors that serve as valuable tools for Parkinson's disease research.
MLi-2 exhibits exceptional in vitro potency and high selectivity, making it an excellent choice for biochemical and cellular screening assays.
PFE-360 demonstrates potent in vivo activity and good brain penetration, making it well-suited for in vivo studies investigating the physiological and pathological roles of LRRK2. The observation of its superior in vivo efficacy against the G2019S mutant may be of particular interest for studies focused on this common pathogenic mutation.
The choice between PFE-360 and MLi-2 will ultimately depend on the specific experimental context. For in vitro and cell-based assays requiring high potency and a well-defined selectivity profile, MLi-2 is a strong candidate. For in vivo studies, particularly those involving the G2019S mutation, PFE-360 presents a compelling option. Researchers should carefully consider the data presented in this guide and the specific requirements of their experimental design to make an informed decision.
Dose-response curve for PFE-360 on LRRK2 phosphorylation
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of PFE-360, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, with other widely used LRRK2 i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PFE-360, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, with other widely used LRRK2 inhibitors, MLi-2 and GNE-7915. The information presented herein is intended to assist researchers in making informed decisions for their studies on LRRK2, a key therapeutic target in Parkinson's disease.
Quantitative Comparison of LRRK2 Inhibitors
The following table summarizes the key quantitative data for PFE-360 and its alternatives, focusing on their potency in inhibiting LRRK2 kinase activity. The phosphorylation of LRRK2 at serine 935 (pSer935) is a widely accepted biomarker for LRRK2 kinase activity in cellular and in vivo systems.
Mutations in the LRRK2 gene are a major genetic contributor to Parkinson's disease. These mutations often lead to an increase in the kinase activity of the LRRK2 protein, which is believed to contribute to the neurodegenerative process. LRRK2 inhibitors, such as PFE-360, act by blocking this aberrant kinase activity. The diagram below illustrates a simplified LRRK2 signaling pathway and the point of intervention for kinase inhibitors.
LRRK2 signaling cascade and the inhibitory action of PFE-360.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of LRRK2 inhibitors.
In Vitro LRRK2 Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified LRRK2 protein.
Materials:
Recombinant full-length LRRK2 protein
LRRK2 kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
ATP solution
Peptide substrate (e.g., LRRKtide)
PFE-360 and other test inhibitors (dissolved in DMSO)
384-well plates
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
Procedure:
Compound Preparation: Prepare a serial dilution of PFE-360 and other inhibitors in DMSO. A typical starting concentration range for IC50 determination would be from 10 µM down to 0.1 nM.
Reaction Setup:
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
Add 2 µL of recombinant LRRK2 enzyme diluted in kinase assay buffer to each well.
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
Kinase Reaction: Initiate the reaction by adding 2 µL of a solution containing the LRRK2 peptide substrate and ATP to each well. The final ATP concentration should be at or near the Km for LRRK2.
Incubation: Incubate the plate at 30°C for 1-2 hours.
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves a two-step process of depleting the remaining ATP and then converting the generated ADP back to ATP, which is then measured via a luciferase-based reaction.
Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
This assay measures the ability of a compound to inhibit LRRK2 kinase activity within a cellular context by quantifying the phosphorylation of LRRK2 at Serine 935.
Materials:
Cell line expressing LRRK2 (e.g., SH-SY5Y neuroblastoma cells or HEK293T cells overexpressing LRRK2)
Cell culture medium and supplements
PFE-360 and other test inhibitors (dissolved in DMSO)
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
BCA Protein Assay Kit
SDS-PAGE gels and buffers
PVDF membrane
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
Primary antibodies: Rabbit anti-pLRRK2 (Ser935) and Mouse anti-total LRRK2
HRP-conjugated secondary antibodies
Enhanced chemiluminescence (ECL) substrate
Procedure:
Cell Culture and Treatment:
Plate cells in 6-well plates and grow to 70-80% confluency.
Treat the cells with a range of concentrations of PFE-360 or other inhibitors for 1-2 hours. Include a DMSO-treated well as a vehicle control.
Cell Lysis:
Wash the cells with ice-cold PBS.
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
Incubate on ice for 30 minutes with occasional vortexing.
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.
Western Blotting:
Normalize the protein concentration of all samples with lysis buffer.
Prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.
Transfer the separated proteins to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with primary antibodies against pLRRK2 (Ser935) and total LRRK2 overnight at 4°C.
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
Wash the membrane again with TBST and apply the ECL substrate.
Data Analysis:
Visualize the protein bands using a chemiluminescence imaging system.
Quantify the band intensities for pLRRK2 (Ser935) and total LRRK2.
Normalize the pLRRK2 signal to the total LRRK2 signal for each sample.
Plot the normalized pLRRK2 levels against the inhibitor concentration to generate a dose-response curve and determine the cellular IC50.
Experimental Workflow for Dose-Response Curve Determination
The following diagram outlines the general workflow for determining the dose-response curve of an LRRK2 inhibitor.
PFE-360 vs. LRRK2 Knockout Models: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between pharmacological inhibition and genetic ablation of a target is critical. This guide provides a comprehensive...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the nuanced differences between pharmacological inhibition and genetic ablation of a target is critical. This guide provides a comprehensive comparison of the effects of the LRRK2 kinase inhibitor, PFE-360, and LRRK2 knockout models, supported by experimental data and detailed methodologies.
Leucine-rich repeat kinase 2 (LRRK2) is a key target in the development of therapeutics for Parkinson's disease. While both the genetic knockout of LRRK2 and its pharmacological inhibition aim to reduce its kinase activity, the resulting phenotypes and cellular responses can differ significantly. This guide explores these differences to inform preclinical research and drug development strategies.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the effects of PFE-360 and LRRK2 knockout models across various physiological and cellular parameters.
Parameter
PFE-360
LRRK2 Knockout Models
Key Findings
LRRK2 Kinase Activity
Potent, selective, and reversible inhibition with an in vivo IC50 of 2.3 nM.[1][2][3]
Complete and permanent ablation of LRRK2 protein and kinase activity.[4][5][6]
PFE-360 offers dose-dependent and reversible kinase inhibition, whereas knockout models represent a complete loss of function.
pSer935 LRRK2
Significant, dose-dependent decrease in the pSer935/total LRRK2 ratio in brain and peripheral tissues.[1][7][8]
Absence of pSer935 LRRK2 due to the lack of the protein.
The pSer935/total LRRK2 ratio is a reliable biomarker for target engagement of PFE-360.
Rab GTPase Phosphorylation
Decreased phosphorylation of Rab GTPase substrates.
Both approaches lead to a reduction in the phosphorylation of LRRK2 substrates, confirming the on-target effect.
Organ
PFE-360
LRRK2 Knockout Models
Key Findings
Kidney
Induces a morphological phenotype resembling that of LRRK2 knockout rats, including darkened kidneys and accumulation of hyaline droplets in the renal proximal tubular epithelium.[3][10][11] These changes were found to be reversible.[10][11]
Age-dependent development of kidney abnormalities, including enlarged and darkened kidneys, and abnormal accumulation of lysosomes.[12]
Pharmacological inhibition with PFE-360 mimics the kidney phenotype observed in LRRK2 knockout models, suggesting an on-target effect. The reversibility with PFE-360 is a key differentiator.
Lung
High doses can induce abnormal accumulation of lamellar bodies in type II pneumocytes in non-human primates, similar to knockout models.[6][13][14] Lower doses did not produce this effect.[6][14] The effects were reversible.[6]
Age-dependent accumulation of lamellar bodies in type II pneumocytes.[12]
Both high-dose PFE-360 and LRRK2 knockout lead to similar lung pathology, indicating a shared mechanism. The dose-dependency and reversibility of the inhibitor's effect are crucial for therapeutic development.
Cellular Process
PFE-360
LRRK2 Knockout Models
Key Findings
Autophagy
Data on direct comparison of autophagy markers is limited.
Exhibit age-dependent, bi-phasic alterations in autophagy, with an initial increase followed by a decrease in autophagic activity in the kidney.[15][16] Altered levels of autophagy markers such as LC3-II and p62 are observed.[15]
LRRK2 knockout has a complex, age-dependent effect on autophagy. Further studies are needed to directly compare the long-term effects of PFE-360 on autophagy markers.
Objective: To quantify the inhibition of LRRK2 kinase activity in response to PFE-360 treatment.
Methodology:
Tissue/Cell Lysis: Homogenize tissue samples or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.
Western Blotting:
Separate equal amounts of protein (20-40 µg) on a 4-12% Bis-Tris SDS-PAGE gel.
Transfer the separated proteins to a PVDF membrane.
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
Incubate the membrane with primary antibodies against total LRRK2 and phospho-LRRK2 (Ser935) overnight at 4°C.
Wash the membrane three times with TBST.
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Wash the membrane three times with TBST.
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Densitometry Analysis: Quantify the band intensities for total LRRK2 and pSer935 LRRK2. The ratio of pSer935 to total LRRK2 is calculated to determine the extent of kinase inhibition.
Generation of LRRK2 Knockout Models (CRISPR/Cas9)
Objective: To create a stable cell line or animal model with complete ablation of the LRRK2 gene.
Methodology:
Guide RNA (gRNA) Design: Design gRNAs targeting a critical exon of the LRRK2 gene (e.g., exon 41, which contains part of the kinase domain).
Vector Construction: Clone the designed gRNAs into a Cas9 expression vector.
Transfection/Electroporation: Introduce the Cas9/gRNA vector into the target cells (e.g., embryonic stem cells) via transfection or electroporation.
Clonal Selection: Select single-cell clones and expand them.
Genotyping: Screen the clones for the desired knockout mutation by PCR and Sanger sequencing of the targeted genomic region.
Validation: Confirm the absence of LRRK2 protein expression in the knockout clones by Western blotting.
Animal Model Generation (if applicable): Inject the validated knockout embryonic stem cells into blastocysts and implant them into pseudopregnant females to generate chimeric mice. Breed the chimeras to obtain germline transmission of the knockout allele.[1][4][17]
Mandatory Visualization
Caption: LRRK2 signaling pathway and points of intervention.
Caption: Experimental workflow for comparing PFE-360 and LRRK2 knockout models.
Caption: Logical relationship of PFE-360 and LRRK2 knockout effects.
PFE-360: A Comparative Guide to Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the kinase selectivity of PFE-360 (PF-06685360), a potent and selective inhibitor of Leucine-Rich Repeat Kinas...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity of PFE-360 (PF-06685360), a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Understanding the cross-reactivity profile of a kinase inhibitor is crucial for interpreting experimental results and predicting potential off-target effects in drug development. While specific quantitative kinome scan data for PFE-360 is not publicly available, this guide leverages data from other well-characterized, selective LRRK2 inhibitors to provide a representative comparison.
PFE-360 is an orally active and brain-penetrant small molecule that has been instrumental in studying the physiological and pathological roles of LRRK2.[1] Its high potency, with an in vivo IC50 of 2.3 nM, underscores its efficacy in inhibiting LRRK2 kinase activity.[1]
Comparative Kinase Selectivity
Due to the lack of a publicly available, comprehensive kinase selectivity profile for PFE-360, we present data from GNE-7915, another potent and selective LRRK2 inhibitor, as a representative example. This allows for an illustrative comparison of the selectivity that can be achieved with modern LRRK2 inhibitors. GNE-7915 was profiled against a panel of 392 unique kinases in a KINOMEscan™ assay.[2] The results demonstrate a high degree of selectivity for LRRK2.
Table 1: Representative Kinase Selectivity Profile of a Potent LRRK2 Inhibitor (GNE-7915)
Kinase Target
Percentage of Probe Displacement (%) @ 0.1 µM
LRRK2
>65
TTK
>65
ALK
>65
8 other kinases
>50
Data from a KINOMEscan™ competitive binding assay for GNE-7915 at a concentration of 0.1 µM.[2]
Another highly selective LRRK2 inhibitor, MLi-2, has demonstrated greater than 295-fold selectivity for LRRK2 over a panel of more than 300 other kinases.[3][4][5][6] This further highlights the development of LRRK2 inhibitors with minimal off-target activity.
LRRK2 Signaling Pathway
LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. It is implicated in a variety of cellular processes, and its dysfunction is strongly linked to Parkinson's disease. The following diagram illustrates a simplified LRRK2 signaling pathway.
Caption: Simplified LRRK2 signaling pathway and the inhibitory action of PFE-360.
Experimental Protocols
The following is a detailed methodology for a widely used kinase selectivity assay, the KINOMEscan™ platform, which is representative of the type of experiment used to generate the data in Table 1.
KINOMEscan™ Competition Binding Assay
This assay quantitatively measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of kinases.
Experimental Workflow:
Caption: Workflow for the KINOMEscan™ competition binding assay.
Detailed Steps:
Kinase Preparation: A diverse panel of human kinases are tagged with a unique DNA identifier.
Ligand Immobilization: An active-site directed ligand is immobilized on a solid support (e.g., magnetic beads).
Competition Assay: The DNA-tagged kinase, the immobilized ligand, and the test compound (e.g., PFE-360) are combined and incubated to allow for binding to reach equilibrium.
Washing: The solid support is washed to remove any unbound kinase.
Elution and Quantification: The kinase that remains bound to the immobilized ligand is eluted, and the amount is quantified by measuring the associated DNA tag using quantitative PCR (qPCR).
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a control (e.g., DMSO). A reduction in the amount of bound kinase indicates that the test compound is competing for the active site. The results are often expressed as the percentage of probe displacement or as a dissociation constant (Kd).
Conclusion
PFE-360 is a highly potent and selective LRRK2 kinase inhibitor. While a specific kinome-wide selectivity profile for PFE-360 is not publicly available, data from analogous LRRK2 inhibitors like GNE-7915 and MLi-2 demonstrate that high selectivity is achievable for this class of compounds. This comparative guide provides researchers with a framework for understanding the cross-reactivity of PFE-360 and offers detailed experimental protocols for assessing kinase selectivity. Such information is critical for the rigorous evaluation of in vitro and in vivo findings and for the continued development of safe and effective LRRK2-targeted therapeutics.
PFE-360 Efficacy in Preclinical Parkinson's Disease Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the efficacy of PFE-360, a selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, in various preclinica...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of PFE-360, a selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, in various preclinical models of Parkinson's disease (PD). Its performance is evaluated against standard-of-care treatments and other LRRK2 inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
Mutations in the LRRK2 gene are a significant genetic risk factor for both familial and sporadic Parkinson's disease. PFE-360 is a potent, selective, and brain-penetrant LRRK2 kinase inhibitor that has been investigated for its therapeutic potential in PD. Preclinical studies in rodent models of PD have demonstrated that PFE-360 effectively engages its target, LRRK2, and shows some beneficial effects on motor function. However, its overall efficacy in robustly reversing dopaminergic dysfunction remains a subject of further investigation. This guide synthesizes the available data to offer a clear perspective on the current standing of PFE-360 as a potential therapeutic agent for Parkinson's disease.
PFE-360: Mechanism of Action
PFE-360 functions as an ATP-competitive inhibitor of the LRRK2 kinase domain. In Parkinson's disease, pathogenic mutations in LRRK2, such as G2019S, lead to increased kinase activity. This hyperactivity is thought to contribute to neuronal damage through various mechanisms, including disruption of vesicular trafficking, lysosomal and autophagic pathways, and interaction with α-synuclein pathology. By inhibiting LRRK2 kinase activity, PFE-360 aims to normalize these cellular processes and mitigate neurodegeneration. A key biomarker for LRRK2 kinase activity is the phosphorylation of LRRK2 at serine 935 (pS935). PFE-360 has been shown to dose-dependently reduce pS935-LRRK2 levels in preclinical models.
Below is a diagram illustrating the proposed signaling pathway involving LRRK2 and α-synuclein and the point of intervention for PFE-360.
Caption: LRRK2 signaling pathway in Parkinson's disease and PFE-360 intervention.
Efficacy of PFE-360 in Parkinson's Disease Models
The efficacy of PFE-360 has been primarily evaluated in rodent models that recapitulate key aspects of Parkinson's disease pathology, namely α-synuclein aggregation and dopaminergic neuron degeneration.
AAV-α-Synuclein Rat Model
This model involves the overexpression of human α-synuclein in the substantia nigra of rats using an adeno-associated virus (AAV) vector, leading to progressive dopaminergic neurodegeneration and motor deficits.
Interpretation:
In the AAV-α-synuclein rat model, chronic treatment with PFE-360 demonstrated a marginal but statistically significant improvement in motor asymmetry as assessed by the cylinder test[1]. The treatment effectively reduced the phosphorylation of LRRK2, indicating successful target engagement in the brain[1]. However, it did not robustly alter the overall course of neurodegeneration[1].
AAV-A53T-α-Synuclein Mouse Model
This model utilizes an AAV vector to express the A53T mutant form of human α-synuclein, which is associated with early-onset, aggressive forms of Parkinson's disease.
Data Summary:
Outcome Measure
Vehicle Control
PFE-360 (10 mg/kg)
PFE-360 (30 mg/kg)
Reference
Gait Improvement (Overall Score)
Deficits observed
Beneficial effect on hindlimb protraction and retraction
Improved overall speed (stride duration and swing speeds)
Interpretation:
In the AAV-A53T mouse model, PFE-360 showed dose-dependent therapeutic effects, particularly in improving gait parameters[2]. However, these motor benefits were not accompanied by significant improvements in markers of dopaminergic function, suggesting a potential symptomatic rather than disease-modifying effect in this model[2].
Comparative Efficacy
To contextualize the performance of PFE-360, it is essential to compare its efficacy with established Parkinson's disease therapies and other investigational LRRK2 inhibitors.
PFE-360 vs. Levodopa
Levodopa (L-DOPA) remains the gold-standard symptomatic treatment for Parkinson's disease, acting as a precursor to dopamine (B1211576) to replenish depleted levels in the brain.
Robust improvement in motor symptoms in preclinical models and patients
Effect on Dopaminergic System
No robust changes observed
Directly increases dopamine levels
Long-term Side Effects
Potential for on-target effects (e.g., in lung and kidney)
Dyskinesia, motor fluctuations
PFE-360 vs. Other LRRK2 Inhibitors
Several other selective LRRK2 inhibitors, such as MLi-2 and GNE-7915, have been developed and tested in preclinical models.
Comparative Data Summary (Conceptual):
Inhibitor
Potency (IC50)
Brain Penetration
Reported Efficacy Notes
PFE-360
2.3 nM (in vivo)
Yes
Marginal to moderate motor improvement.
MLi-2
~1 nM
Yes
Strong target engagement, preclinical efficacy data is emerging.
GNE-7915
~3 nM
Yes
Shows efficacy in reducing LRRK2 activity in preclinical models.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
AAV-α-Synuclein Rat Model and PFE-360 Treatment
Experimental Workflow:
Caption: General experimental workflow for PFE-360 efficacy testing.
Cylinder Test Protocol:
Rats are individually placed in a transparent cylinder (20 cm diameter, 30 cm height).
Behavior is video-recorded for 5 minutes.
The number of independent wall touches with the left and right forelimbs is counted by a blinded observer.
Data are expressed as the percentage of contralateral (to the lesion) forelimb use relative to the total number of forelimb touches.
AAV-A53T-α-Synuclein Mouse Model and PFE-360 Treatment
Rotarod Test Protocol:
Mice are placed on a rotating rod with an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
The latency to fall from the rod is recorded.
Mice are typically trained for several days before the actual test.
Multiple trials are conducted, and the average latency to fall is calculated.
Conclusion
PFE-360 demonstrates clear target engagement in the central nervous system and exhibits modest beneficial effects on motor function in preclinical models of Parkinson's disease. While it does not appear to offer the robust symptomatic relief of dopamine replacement therapies like Levodopa, its mechanism of action holds the potential for disease modification. The lack of a strong effect on dopaminergic neuron survival in the models tested to date suggests that further research is needed to fully understand the therapeutic potential of LRRK2 inhibition with PFE-360. Future studies should focus on a wider range of PD models, including those with a more direct LRRK2-driven pathology, and on long-term outcomes to definitively assess its disease-modifying capabilities. The comparison with other LRRK2 inhibitors will also be crucial in determining the optimal chemical scaffold for targeting this promising therapeutic pathway in Parkinson's disease.
A Comparative Guide to LRRK2 Inhibitors in Clinical Development: PFE-360 vs. Competitors
For Researchers, Scientists, and Drug Development Professionals The development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors represents a promising therapeutic strategy for Parkinson's disease, particularly for pat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors represents a promising therapeutic strategy for Parkinson's disease, particularly for patients with LRRK2 gene mutations. This guide provides an objective comparison of PFE-360, a potent LRRK2 inhibitor, with other key inhibitors in clinical development, namely DNL201 and DNL151 (BIIB122), developed by Denali Therapeutics and Biogen.
Executive Summary
Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease.[1] These mutations often lead to increased kinase activity, making LRRK2 a prime therapeutic target.[1] Small molecule inhibitors aim to normalize this hyperactivity. This guide focuses on a comparative analysis of PFE-360 against DNL201 and DNL151 (BIIB122), summarizing their potency, preclinical findings, and clinical development status. While all three are potent LRRK2 inhibitors, they exhibit differences in their published potency metrics and have progressed differently through clinical trials. A key consideration for this class of drugs is the observed on-target, but reversible, adverse effects in preclinical models.[2][3]
Data Presentation
Table 1: Comparison of Potency and Preclinical Data of LRRK2 Inhibitors
Selected over DNL201 for better pharmacokinetic profile[7]; specific IC50 not detailed in provided results.
Key Preclinical Findings
Efficiently decreases LRRK2 phosphorylation in the brain of mouse models of Parkinson's disease.[8] Some dose-dependent therapeutic effects, including gait improvement, were observed.[8] No robust changes in dopaminergic function were noted in one study.[8]
Demonstrated target engagement and restoration of lysosomal function in cellular and animal models.[9][10]
Currently being evaluated in participants with Parkinson's disease.[11]
Adverse Effects (Preclinical)
Reversible morphological changes in the kidneys of rats.[3] Associated with reversible lung changes in primates in a study with other LRRK2 inhibitors.[2]
Generally well-tolerated in preclinical studies.[10] Long-term, high-dose administration in monkeys showed reversible cellular swelling in lungs and kidneys without affecting organ function.[12]
N/A
Table 2: Clinical Development Status of LRRK2 Inhibitors
Generally well-tolerated in Phase 1 and 1b trials.[10] Demonstrated >50% inhibition of pS935 LRRK2 and pRAB10 in blood.[16] Showed improvement in the lysosomal biomarker BMP.[16]
Generally well-tolerated in Phase 1 and 1b studies.[18] Achieved robust target and pathway engagement.[18] Dose-dependent reduction in the lysosomal biomarker BMP.[18]
LIGHTHOUSE Study (Phase 3): NCT05418673; LUMA Study (Phase 2b)
Experimental Protocols
LRRK2 Kinase Activity Assay (In Vitro)
A common method to determine the potency of LRRK2 inhibitors is through in vitro kinase assays. These assays typically measure the phosphorylation of a substrate by the LRRK2 enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against LRRK2 kinase activity.
Materials:
Recombinant LRRK2 protein (wild-type or mutant)
Kinase assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerol phosphate, pH 7.4)
ATP solution
Generic substrate (e.g., Myelin Basic Protein - MBP) or a specific peptide substrate
Test inhibitor (e.g., PFE-360) serially diluted in DMSO
Radioactive [γ-³²P]ATP or fluorescently labeled ATP analog
Phosphocellulose paper or other capture membrane
Scintillation counter or fluorescence reader
Procedure:
Prepare a reaction mixture containing the recombinant LRRK2 enzyme in the kinase assay buffer.
Add serially diluted concentrations of the test inhibitor or DMSO (vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.
Initiate the kinase reaction by adding a mixture of the substrate (e.g., MBP) and ATP (spiked with [γ-³²P]ATP).
Allow the reaction to proceed for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C).
Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).
Spot the reaction mixture onto phosphocellulose paper.
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
Quantify the amount of incorporated radioactivity using a scintillation counter.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular LRRK2 Target Engagement Assay
Cellular assays are crucial for determining an inhibitor's ability to engage its target within a biological system. A common method involves measuring the phosphorylation of LRRK2 at specific sites (e.g., Ser935) or its substrates (e.g., Rab10).
Objective: To assess the ability of a test compound to inhibit LRRK2 kinase activity in a cellular context.
Materials:
Cell line expressing LRRK2 (e.g., HEK293 cells overexpressing LRRK2, or a cell line with endogenous LRRK2)
Cell culture medium and supplements
Test inhibitor (e.g., DNL201)
Lysis buffer (containing protease and phosphatase inhibitors)
Antibodies:
Primary antibody against phosphorylated LRRK2 (e.g., anti-pSer935-LRRK2) or a phosphorylated substrate (e.g., anti-pThr73-Rab10)
Primary antibody against total LRRK2 or total substrate protein
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)
Western blot or ELISA reagents
Procedure:
Plate cells and allow them to adhere overnight.
Treat the cells with various concentrations of the test inhibitor or DMSO for a specified duration.
Lyse the cells to extract total protein.
Determine the protein concentration of the lysates.
Analyze the protein lysates by Western blot or ELISA.
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated and total proteins of interest. Visualize with a secondary antibody.
ELISA: Use a sandwich ELISA format to capture total LRRK2 and detect the phosphorylated form.
Quantify the band intensities (Western blot) or the signal (ELISA) for the phosphorylated and total proteins.
Calculate the ratio of phosphorylated protein to total protein for each treatment condition.
Normalize the data to the vehicle control and plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50.
Mandatory Visualization
Caption: LRRK2 signaling pathway and point of inhibition.
Caption: Workflow for LRRK2 inhibitor characterization.
In Vivo Comparison of PFE-360 and Other Brain-Penetrant LRRK2 Inhibitors: A Guide for Researchers
This guide offers an objective, data-driven comparison of the in vivo performance of PFE-360 and other key brain-penetrant Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors. For researchers, scientists, and drug developmen...
Author: BenchChem Technical Support Team. Date: December 2025
This guide offers an objective, data-driven comparison of the in vivo performance of PFE-360 and other key brain-penetrant Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors. For researchers, scientists, and drug development professionals, this document summarizes crucial experimental data, details relevant methodologies, and visualizes complex biological pathways and workflows to aid in the selection of appropriate compounds for preclinical research.
Mutations that elevate the kinase activity of LRRK2 are a significant genetic cause of Parkinson's disease, making potent and selective LRRK2 kinase inhibitors a promising therapeutic strategy.[1] A critical step in their development is the evaluation of their in vivo efficacy, brain penetration, and safety.[1][2] This guide synthesizes available preclinical data for PFE-360 and other prominent LRRK2 inhibitors, including MLi-2 and GNE-7915, to facilitate a direct comparison.
Data Presentation: Comparative Inhibitor Properties
The following tables summarize quantitative data on the potency, in vivo target engagement, and safety profiles of PFE-360 and other leading brain-penetrant LRRK2 inhibitors.
Table 1: Potency and Selectivity of LRRK2 Inhibitors
Methodologies for evaluating LRRK2 inhibitors in vivo are crucial for interpreting and comparing study outcomes. The primary measure of in vivo efficacy is the modulation of LRRK2 phosphorylation at key sites.[1]
In Vivo Efficacy and Target Engagement Study
Animal Model: Female Sprague Dawley rats (225-250 g) are commonly used for pharmacokinetic and pharmacodynamic studies of compounds like PFE-360.
Compound Administration: PFE-360 has been administered orally twice daily (BID) at doses of 4 mg/kg and 7.5 mg/kg for up to 12 weeks.[7]
Tissue Collection: At specified time points post-administration (e.g., 1, 6, and 12 hours), animals are euthanized, and brain and peripheral tissues (kidney, lung) are collected.[7] Plasma samples are also collected for pharmacokinetic analysis.[7]
Pharmacodynamic Analysis (Western Blot):
Tissue lysates are prepared and protein concentration is quantified.
Proteins are separated by SDS-PAGE and transferred to a membrane.
Membranes are incubated with primary antibodies against total LRRK2 and phosphorylated LRRK2 at serine 935 (pSer935), a key marker of target engagement.[1]
Fluorescently labeled secondary antibodies are used for detection.
The ratio of pSer935-LRRK2 to total LRRK2 is calculated to determine the extent of kinase inhibition.
Safety and Tolerability Assessment
Histopathology: Following the treatment period, organs such as the lungs and kidneys are collected, fixed in formalin, and embedded in paraffin.
Microscopic Examination: Tissue sections are stained (e.g., with Hematoxylin and Eosin) and examined by a pathologist for any morphological changes, such as the accumulation of hyaline droplets in the renal proximal tubular epithelium or changes in type II pneumocytes in the lungs.[3][7]
Clinical Pathology: Blood and urine samples are analyzed for biomarkers of kidney and liver function to assess any potential toxicity.[7]
Reversibility Studies: A cohort of animals may undergo a treatment-free "washout" period (e.g., 30 days) to determine if observed morphological changes are reversible.[3][7]
Visualizations: Pathways and Workflows
Diagrams created using Graphviz help to visualize the complex LRRK2 signaling pathway and the standard experimental workflow for inhibitor evaluation.
Caption: LRRK2 Signaling Pathway and Point of Inhibition.
Caption: General Workflow for In Vivo LRRK2 Inhibitor Evaluation.
Author: BenchChem Technical Support Team. Date: December 2025
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides essential safety and logistical information for handling the potent and selective LRRK2 kinase inhibitor, PFE-360. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and the proper management of this research compound. Given that a specific Safety Data Sheet (SDS) for PFE-360 is not publicly available, these recommendations are based on best practices for handling potent, biologically active small molecules in a laboratory setting.
Compound Information
PFE-360 (also known as PF-06685360) is a brain-penetrant and selective LRRK2 small-molecule kinase inhibitor. As a potent, biologically active compound, it should be handled with a high degree of caution, treating it as a potentially hazardous substance.
Property
Value
CAS Number
1527475-61-1
Molecular Formula
C₁₆H₁₆N₆O
Molecular Weight
308.34 g/mol
Appearance
Solid powder
Solubility
Soluble in DMSO, Insoluble in water and ethanol
Storage
Store powder at -20°C for the long term. Stock solutions can be stored at -80°C.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling PFE-360 to minimize exposure. The required level of PPE depends on the specific task being performed.
Laboratory Activity
Recommended Personal Protective Equipment
Receiving and Unpacking
- Nitrile gloves- Safety glasses with side shields- Laboratory coat
Weighing and Aliquoting (Solid Form)
- Ventilation: Certified chemical fume hood or powder containment hood.- Gloves: Double-gloving with nitrile gloves.- Eye Protection: Chemical splash goggles.- Respiratory Protection: NIOSH-approved N95 or higher-rated respirator.- Body Protection: Disposable gown over a laboratory coat.
Solution Preparation and Handling
- Ventilation: Certified chemical fume hood.- Gloves: Double-gloving with nitrile gloves.- Eye Protection: Chemical splash goggles or a face shield if there is a splash risk.- Body Protection: Laboratory coat.
In Vitro / In Vivo Administration
- Gloves: Nitrile gloves.- Eye Protection: Safety glasses with side shields.- Body Protection: Laboratory coat.
Waste Disposal
- Gloves: Heavy-duty nitrile or butyl rubber gloves.- Eye Protection: Chemical splash goggles.- Body Protection: Laboratory coat.
A systematic workflow is crucial for the safe handling of PFE-360. All procedures involving the solid compound or concentrated solutions should be performed in a designated area, such as a certified chemical fume hood.
3.1. Preparation and Weighing of Solid PFE-360
Designate Work Area: Cordon off and label a specific area within a chemical fume hood for handling PFE-360.
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, vials, and PPE, before starting.
Don PPE: Put on the appropriate PPE for handling potent powders as detailed in the table above.
Weighing: Carefully weigh the desired amount of PFE-360 powder within the fume hood. Use anti-static weigh boats to prevent dispersal of the powder.
Clean-up: After weighing, carefully clean the balance and surrounding surfaces with a damp cloth or paper towel to remove any residual powder. Dispose of cleaning materials as hazardous waste.
3.2. Preparation of PFE-360 Solutions
Solvent Addition: In the chemical fume hood, slowly add the desired solvent (e.g., DMSO) to the vial containing the PFE-360 powder.
Dissolution: Securely cap the vial and vortex or sonicate until the compound is fully dissolved.
Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
3.3. General Handling Practices
Avoid Inhalation and Contact: Never handle PFE-360 outside of a certified fume hood. Avoid direct contact with skin and eyes.
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.
Spill Management: In case of a spill, immediately alert others in the area. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.
Caption: A logical workflow for the safe handling of PFE-360.
Disposal Plan
All waste materials contaminated with PFE-360 must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations. Never dispose of PFE-360 down the drain.
4.1. Waste Segregation
Solid Waste: This includes contaminated gloves, pipette tips, weigh boats, and any other disposable items that have come into contact with PFE-360. Place these in a dedicated, sealed, and clearly labeled hazardous waste container.
Liquid Waste: Unused or waste solutions of PFE-360 (including those in DMSO) should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.
Sharps Waste: Contaminated needles, syringes, or other sharps must be disposed of in a puncture-resistant sharps container that is clearly labeled as containing hazardous chemical waste.
4.2. Decontamination of Glassware and Equipment
Reusable glassware and equipment should be decontaminated. A common procedure is to rinse with a solvent in which PFE-360 is soluble (e.g., DMSO), followed by a wash with an appropriate laboratory detergent and water. The initial solvent rinse should be collected as hazardous liquid waste.
Caption: Decision pathway for the proper disposal of PFE-360 waste.
Request a Quote
Submit your inquiry and our team will follow up with pricing and lead-time details.